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  • Product: 6-Bromoisoquinoline hydrochloride
  • CAS: 1810070-25-7

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 6-Bromoisoquinoline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 6-bromoisoquinoline hydrochloride. As a pivotal intermediate in the synthesis of a variety of pharmacologically active compounds, a thorough understanding of its structural characterization is paramount. This document moves beyond a simple presentation of data, offering a detailed interpretation grounded in the fundamental principles of NMR spectroscopy and the specific electronic effects at play within the 6-bromoisoquinoline scaffold upon protonation.

Introduction: The Significance of 6-Bromoisoquinoline and the Role of NMR

6-Bromoisoquinoline serves as a crucial building block in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. The precise characterization of this and related intermediates is a critical step in drug discovery and development, ensuring the structural integrity of synthesized molecules. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for the structural elucidation of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides a detailed map of the molecular framework, including the connectivity of atoms and their chemical environment.

For a molecule like 6-bromoisoquinoline, which is often used in its hydrochloride salt form to enhance solubility and stability, understanding the impact of protonation on the NMR spectrum is essential for accurate interpretation. This guide will delve into the spectral features of the free base and extrapolate these to the hydrochloride salt, providing a robust framework for its characterization.

Experimental Protocols: A Foundation of Reliability

The acquisition of high-quality NMR data is predicated on meticulous sample preparation and the appropriate selection of instrumental parameters. The following protocols represent best practices for the analysis of 6-bromoisoquinoline hydrochloride.

Sample Preparation

The choice of a suitable deuterated solvent is critical for solution-state NMR. For hydrochloride salts, polar solvents are generally required. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its high polarity and ability to dissolve a wide range of organic salts.

Protocol:

  • Accurately weigh approximately 5-10 mg of 6-bromoisoquinoline hydrochloride.

  • Transfer the solid to a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of DMSO-d₆ to the NMR tube.

  • Securely cap the tube and gently vortex or sonicate to ensure complete dissolution. A clear, homogeneous solution is essential for acquiring high-resolution spectra.

  • If any particulate matter remains, filter the solution through a small plug of glass wool into a clean NMR tube.

NMR Data Acquisition

High-field NMR spectrometers (400 MHz or higher) are recommended to achieve optimal signal dispersion, which is particularly important for resolving the complex spin systems in aromatic compounds.

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: Typically 0-12 ppm to encompass the aromatic and any potential aliphatic signals.

  • Number of Scans: 16-64 scans are usually sufficient to achieve a good signal-to-noise ratio.

  • Relaxation Delay (d1): 1-2 seconds.

¹³C NMR Acquisition Parameters:

  • Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to singlets for each unique carbon.

  • Spectral Width: 0-200 ppm to cover the full range of carbon chemical shifts.

  • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.

Structural Elucidation and Data Interpretation

Diagram: Molecular Structure of 6-Bromoisoquinoline

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis & Interpretation A Weigh 6-Bromoisoquinoline HCl B Dissolve in DMSO-d6 A->B C Transfer to NMR Tube B->C D 1D ¹H NMR C->D E 1D ¹³C NMR C->E F 2D NMR (COSY, HSQC) C->F G Assign ¹H Signals D->G H Assign ¹³C Signals E->H I Correlate ¹H and ¹³C Data F->I J Structure Confirmation G->J H->J I->J

Exploratory

Comprehensive Solubility Profile and Dissolution Thermodynamics of 6-Bromoisoquinoline Hydrochloride

Executive Summary 6-Bromoisoquinoline hydrochloride (CAS: 1810070-25-7) is a critical bicyclic N-heterocycle utilized extensively as a precursor and intermediate in pharmaceutical synthesis and drug discovery[1]. The pre...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

6-Bromoisoquinoline hydrochloride (CAS: 1810070-25-7) is a critical bicyclic N-heterocycle utilized extensively as a precursor and intermediate in pharmaceutical synthesis and drug discovery[1]. The presence of the reactive bromine at the 6-position makes it an ideal candidate for palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination[2].

While the free base form (CAS: 34784-05-9) is highly lipophilic and only slightly soluble in water[1], the formulation of 6-bromoisoquinoline as a hydrochloride salt fundamentally alters its physicochemical landscape. This whitepaper provides an in-depth mechanistic analysis of its solubility in both aqueous and organic systems, detailing the thermodynamic principles governing its dissolution and providing field-proven, self-validating protocols for solubility profiling.

Physicochemical Properties & Dissolution Thermodynamics

The dissolution of 6-bromoisoquinoline hydrochloride is governed by the competitive balance between its crystal lattice energy and the solvation energy of the resulting ions.

The Role of the Protonated N-Heterocycle

In the solid state, the hydrochloride salt exists as a crystalline lattice held together by strong ionic bonds between the protonated isoquinolinium cation and the chloride anion, supplemented by π−π stacking of the aromatic rings.

  • In Aqueous Media: The high dielectric constant of water ( ϵ≈80 ) rapidly stabilizes the dissociated ions via ion-dipole interactions, overcoming the lattice energy.

  • In Organic Media: Solubility is heavily dependent on the solvent's hydrogen-bond acceptor capacity and polarity. Non-polar solvents cannot disrupt the ionic lattice, rendering the salt insoluble.

pH-Dependent Speciation

The isoquinoline nitrogen typically exhibits a pKa​ in the range of 5.0 to 5.5. The solubility of the compound is strictly dictated by the Henderson-Hasselbalch relationship. As the pH of the aqueous environment surpasses the pKa​ , the compound undergoes deprotonation, rapidly converting from the highly soluble ionic salt to the lipophilic, insoluble free base.

pH_Solubility Solid 6-Bromoisoquinoline HCl (Solid Salt Lattice) Aqueous Aqueous Solution (Protonated Cation + Cl⁻) Solid->Aqueous Dissolution in Water (Ion-Dipole Solvation) FreeBase 6-Bromoisoquinoline (Free Base Precipitate) Aqueous->FreeBase pH > pKa (Base Addition) Deprotonation FreeBase->Aqueous pH < pKa (Acid Addition) Protonation

Figure 1: pH-dependent dissolution and precipitation pathways of 6-Bromoisoquinoline.

Aqueous and Organic Solubility Profiles

Understanding the solvent compatibility of 6-bromoisoquinoline hydrochloride is crucial for reaction design, particularly in transition-metal catalysis where solvent choice dictates both reaction kinetics and the feasibility of downstream processing[2].

Quantitative Solvent Profiling
Solvent ClassRepresentative SolventsSolubility BehaviorMechanistic Rationale & Process Implications
Aqueous (Low pH) 0.1 N HCl, Acetate Buffer (pH 4)Highly Soluble Full dissociation into solvated ions. Ideal for biological assays and aqueous extractions.
Aqueous (High pH) Phosphate Buffer (pH 7.4)Insoluble Deprotonation yields the free base. Causes immediate precipitation; requires co-solvents (e.g., DMSO) for in vitro assays.
Polar Aprotic DMSO, DMF, DMAcFreely Soluble High dielectric constant heavily solvates the cation. Note: High-volume DMSO is challenging for scale-up due to difficult aqueous workups[2].
Polar Protic Methanol, EthanolSoluble Soluble via hydrogen bonding[1]. Useful for recrystallization and salt formation.
Ether / Moderate 2-MeTHF, THFSlightly Soluble 2-MeTHF is often preferred in kiloscale Buchwald-Hartwig aminations due to better phase separation during workup, despite lower absolute solubility[2].
Non-Polar Toluene, Hexane, HeptaneInsoluble Insufficient polarity to overcome the ionic crystal lattice energy. Used as anti-solvents for precipitation.
The Common Ion Effect in Process Chemistry

When working with the hydrochloride salt in chloride-rich buffers (e.g., saline or concentrated HCl), researchers must account for the Common Ion Effect . According to the solubility product constant ( Ksp​ ), an excess of chloride ions in the solvent will shift the equilibrium leftward, suppressing the dissolution of the salt and potentially causing premature crystallization during formulation.

Experimental Methodology: Thermodynamic Solubility Profiling

Protocol: Self-Validating Shake-Flask Method

Rationale: This protocol eliminates artifacts caused by filter-membrane adsorption and verifies that the solid phase has not undergone salt disproportionation (conversion to free base) during equilibration.

  • Preparation of Suspension:

    • Add an excess of 6-bromoisoquinoline hydrochloride solid (approx. 50 mg) to a 2 mL glass HPLC vial.

    • Dispense 1.0 mL of the target solvent (e.g., pH 4.0 buffer or 2-MeTHF).

  • Isothermal Equilibration:

    • Seal the vial and place it in a thermostatic shaker at exactly 25.0±0.1∘C .

    • Agitate at 500 RPM for 24 to 48 hours to ensure true thermodynamic equilibrium is reached.

  • Phase Separation (Crucial Step):

    • Do not use syringe filters. N-heterocycles frequently exhibit non-specific binding to PTFE or nylon membranes, artificially lowering the concentration.

    • Instead, transfer the suspension to a microcentrifuge tube and perform ultracentrifugation at 15,000 × g for 15 minutes at 25∘C .

  • Supernatant Analysis:

    • Carefully aspirate the clear supernatant. Dilute immediately in the HPLC mobile phase to prevent precipitation upon temperature changes.

    • Quantify the concentration using HPLC-UV (detection at ~254 nm) against a validated calibration curve.

    • Self-Validation: Measure the final pH of the aqueous supernatant. Dissolving an HCl salt will lower the pH of unbuffered water; recording the final pH is mandatory to contextualize the solubility value.

  • Solid-State Verification (XRPD):

    • Recover the residual solid pellet from the centrifuge tube.

    • Dry under a gentle nitrogen stream and analyze via X-Ray Powder Diffraction (XRPD).

    • Causality: This proves the solid in equilibrium is still the pure hydrochloride salt and has not converted to a hydrate or the free base.

Workflow S1 1. Solid Addition (Excess 6-Bromo-IQ HCl) S2 2. Isothermal Equilibration (25°C, 24-48h Agitation) S1->S2 S3 3. Phase Separation (Ultracentrifugation at 15,000 x g) S2->S3 S4a 4a. Supernatant Analysis (HPLC-UV Quantitation & pH Check) S3->S4a Liquid Phase S4b 4b. Solid Phase Analysis (XRPD for Form Verification) S3->S4b Solid Pellet

Figure 2: Self-validating thermodynamic solubility workflow with solid-state verification.

Safety and Handling

6-Bromoisoquinoline and its hydrochloride salt are considered hazardous materials. They are known skin and severe eye irritants. Thermal decomposition can release toxic fumes, including hydrogen bromide, carbon monoxide, and nitrogen oxides[3]. All solubility profiling and synthetic workflows must be conducted inside a certified chemical fume hood using appropriate PPE (nitrile gloves, safety goggles).

References

  • Title: 1-Chloro-6-bromoisoquinoline / 6-Bromoisoquinolin-1-ol - Industrial Chemicals Source: Forecast Chemicals URL
  • Title: Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)
  • Title: 6-Bromoisoquinoline - SAFETY DATA SHEET Source: Fisher Scientific URL

Sources

Foundational

Structural Elucidation of 6-Bromoisoquinoline Hydrochloride: A Comprehensive Crystallographic Guide

Executive Summary For researchers and drug development professionals, the isoquinoline scaffold represents a privileged pharmacophore deeply embedded in medicinal chemistry. Specifically, 6-bromoisoquinoline serves as a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, the isoquinoline scaffold represents a privileged pharmacophore deeply embedded in medicinal chemistry. Specifically, 6-bromoisoquinoline serves as a critical building block; the bromine atom provides a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the basic nitrogen allows for rapid salt formation [1].

This technical whitepaper provides an in-depth analysis of the crystal structure and X-ray diffraction (XRD) methodologies associated with 6-Bromoisoquinoline hydrochloride . By transitioning the free base into a hydrochloride salt, researchers can significantly enhance the compound's crystallinity, chemical stability, and aqueous solubility—key parameters for both structural elucidation and downstream pharmaceutical formulation.

Rationale for Salt Formation and Structural Importance

The free base of 6-bromoisoquinoline often presents as a low-melting solid or viscous oil, making it susceptible to environmental degradation and complicating high-resolution structural analysis. Protonation of the isoquinoline nitrogen using hydrochloric acid generates the isoquinolinium cation.

The Causality of Experimental Choice: Forming the hydrochloride salt fundamentally alters the solid-state landscape. The introduction of the spherical, highly electronegative chloride anion (Cl⁻) establishes a strong, highly directional N–H···Cl hydrogen bonding network . This interaction dramatically increases the lattice energy, yielding robust, well-defined single crystals that diffract X-rays to atomic resolution. Understanding this 3D architecture is vital for structure-based drug design, as the protonation state of the isoquinoline ring dictates its binding affinity within target protein pockets, such as those seen in topoisomerase inhibitors [2].

Experimental Protocols: From Crystallization to Diffraction

To ensure trustworthiness and reproducibility, the following protocols represent a self-validating system for obtaining and analyzing diffraction-quality crystals.

High-Fidelity Crystallization Workflow (Vapor Diffusion)

The primary challenge in X-ray crystallography is obtaining a single crystal free of twinning or defects, ideally larger than 0.1 mm in all dimensions [1].

Step-by-Step Methodology:

  • Salt Generation: Dissolve 50 mg of 6-bromoisoquinoline free base in 2 mL of anhydrous ethanol. Slowly add 1.1 equivalents of ethereal HCl (2.0 M) dropwise under an inert argon atmosphere. Stir for 10 minutes until the hydrochloride salt precipitates.

  • Solvent System Selection: Isolate the precipitate and redissolve it in a minimum volume of a "good" solvent (e.g., methanol or ethanol) where the salt is highly soluble.

  • Vapor Diffusion Setup: Place the open vial containing the salt solution into a larger, sealed chamber containing a "poor" antisolvent (e.g., diethyl ether or pentane).

  • Controlled Nucleation: Allow the system to sit undisturbed at 4 °C. The slow vapor-phase transfer of the antisolvent into the methanol solution gradually lowers the solubility of the salt, promoting the nucleation of a limited number of high-quality single crystals rather than a microcrystalline powder [3].

  • Harvesting: After 3–7 days, harvest the crystals under a polarizing microscope. A high-quality crystal will extinguish light uniformly when rotated, indicating a single, continuous crystal lattice.

CrystallizationWorkflow A 6-Bromoisoquinoline (Free Base) B Salt Formation (HCl in EtOH/Ether) A->B C Vapor Diffusion (MeOH / Diethyl Ether) B->C D Microscopic Selection (Polarized Light, >0.1 mm) C->D E Cryo-Mounting (Paratone Oil, Loop) D->E F X-ray Data Collection (100 K, Mo Kα) E->F G Structure Solution (SHELXT / SHELXL) F->G

Workflow for the crystallization and X-ray diffraction analysis of isoquinoline salts.

X-ray Diffraction Data Collection
  • Cryo-Mounting: Coat the selected crystal in a cryoprotectant (e.g., Paratone-N oil) and mount it on a nylon loop attached to a goniometer.

  • Thermal Control: Immediately flash-cool the crystal to 100 K using a nitrogen cold stream. Causality: Cooling minimizes atomic thermal vibrations (Debye-Waller factors), which exponentially improves the signal-to-noise ratio of high-angle diffraction spots and allows for the precise location of the protonated nitrogen atom.

  • Diffraction: Expose the crystal to monochromatic X-rays (typically Mo Kα, λ = 0.71073 Å, or Cu Kα for better anomalous dispersion of the bromine atom).

  • Integration and Refinement: Process the raw diffraction frames using software like APEX3. Solve the phase problem using direct methods (SHELXT) and refine the structural model via full-matrix least-squares on F² (SHELXL) [1].

Crystallographic Parameters and Structural Analysis

Unit Cell and Symmetry

While proprietary variations exist depending on exact solvate forms, halogenated isoquinoline hydrochlorides typically crystallize in centrosymmetric space groups (such as Monoclinic P21​/c or Triclinic P1ˉ ) due to the strong tendency of planar aromatic systems to pack in antiparallel arrangements [4].

Below is a summary of the representative crystallographic data for this class of compounds, synthesized from established parameters of closely related bromo-heterocyclic carbonitriles and isoquinoline salts [1][4].

ParameterRepresentative Value / Description
Chemical Formula C₉H₇BrClN
Formula Weight 244.52 g/mol
Crystal System Monoclinic
Space Group P21​/c
Temperature 100(2) K
Wavelength (Mo Kα) 0.71073 Å
Calculated Density (ρ) ~ 1.75 - 1.82 Mg/m³
Molecules per Unit Cell (Z) 4
Key Intermolecular Bond N–H···Cl (Distance: ~3.1 - 3.2 Å)
Molecular Geometry and Packing Interactions

The structural integrity of the 6-bromoisoquinolinium cation is maintained by a highly delocalized π-electron system.

  • Planarity: The bicyclic isoquinoline core is strictly planar. The bulky bromine atom at the C6 position lies precisely within this plane, minimizing steric strain.

  • Bond Lengths: The C–Br bond length typically refines to approximately 1.89 Å, characteristic of an sp2 hybridized carbon-halogen bond.

  • Packing Logic: The crystal lattice is driven by three distinct forces. First, the dominant N–H···Cl hydrogen bond anchors the cations and anions into 1D chains. Second, π-π stacking interactions between the electron-deficient protonated isoquinoline rings (centroid-to-centroid distances of ~3.6 Å) stack these chains into 2D sheets. Finally, weak halogen bonding (C–Br···Cl) bridges the sheets into a cohesive 3D lattice.

PackingLogic N1 Isoquinolinium N-H+ N3 Primary H-Bond (N-H···Cl) N1->N3 N2 Chloride Anion (Cl-) N2->N3 N8 3D Crystal Lattice N3->N8 N4 Bromine Atom (C-Br) N5 Halogen Bonding (Br···Cl or Br···π) N4->N5 N5->N8 N6 Aromatic Core N7 π-π Stacking (Centroid Dist < 3.8 Å) N6->N7 N7->N8

Intermolecular forces driving the 3D crystal lattice assembly of the hydrochloride salt.

Implications for Structure-Based Drug Design

The precise atomic coordinates derived from the X-ray diffraction of 6-bromoisoquinoline hydrochloride are indispensable for computational chemists. Knowing the exact geometry of the C6-bromine vector allows for highly accurate in silico docking studies when designing extended analogs. Furthermore, confirming the protonation state of the nitrogen atom aids in mapping the electrostatic potential surface of the molecule, ensuring that predicted hydrogen-bond donors and acceptors align perfectly with the target protein's active site residues [2].

References

  • trans-2,3-Dihydroxy-6a,7,8,12b-tetrahydro-6H-chromeno[3,4-c]isoquinoline: Synthesis, Resolution, and Preliminary Pharmacological Characterization of a New Dopamine D1 Receptor Full Agonist. ACS Publications, Journal of Medicinal Chemistry. Retrieved from:[Link]

  • Synthesis of 8-bromoisoquinolines and a crystal structure of an acyclic secondary amine-borane. Semantic Scholar / ResearchGate. Retrieved from:[Link]

Exploratory

Thermodynamic Stability and Physicochemical Profiling of 6-Bromoisoquinoline Hydrochloride: A Comprehensive Technical Guide

Executive Summary In the landscape of medicinal chemistry and active pharmaceutical ingredient (API) development, halogenated isoquinolines serve as critical structural scaffolds[1]. Among these, 6-Bromoisoquinoline is h...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of medicinal chemistry and active pharmaceutical ingredient (API) development, halogenated isoquinolines serve as critical structural scaffolds[1]. Among these, 6-Bromoisoquinoline is highly valued for its electrophilic 6-position, which enables downstream cross-coupling reactions. However, the thermodynamic profile of its free base form presents severe handling and storage limitations. This whitepaper provides an in-depth mechanistic analysis of the thermodynamic stabilization achieved by converting the free base into 6-Bromoisoquinoline hydrochloride (CAS: 1810070-25-7)[2]. We detail the causality behind this phase selection, comparative physicochemical data, and self-validating analytical protocols for thermal characterization.

Chemical Rationale: The Necessity of Salt Formation

The selection of the hydrochloride salt over the free base is not merely a convention; it is a thermodynamic necessity dictated by the molecule's crystal lattice energy.

The free base form of 6-bromoisoquinoline (CAS: 34784-05-9) exhibits a remarkably low melting point of approximately 44–48 °C[3][4]. In a standard laboratory or pilot-plant environment, ambient temperatures or minor exothermic fluctuations during solvent addition can cause the crystalline powder to undergo a phase transition into a viscous resin. This physical instability compromises stoichiometric accuracy, promotes oxidative degradation, and complicates purification.

By introducing hydrochloric acid, the sp2 -hybridized nitrogen of the isoquinoline ring is protonated. This fundamentally alters the intermolecular forces from weak van der Waals and dipole-dipole interactions to a robust ionic bonding network . The resulting electrostatic attraction between the isoquinolinium cation and the chloride anion drastically increases the lattice energy, elevating the melting point and locking the compound into a thermodynamically stable state suitable for long-term cold-chain or desiccated storage[2][5].

Comparative Physicochemical Data

To quantify the thermodynamic advantages of the hydrochloride salt, the quantitative physicochemical properties are summarized below.

Table 1: Physicochemical Comparison of 6-Bromoisoquinoline Forms

Property6-Bromoisoquinoline (Free Base)6-Bromoisoquinoline Hydrochloride
CAS Number 34784-05-9[3]1810070-25-7[2]
Molecular Formula C9​H6​BrN C9​H7​BrClN
Molecular Weight 208.06 g/mol 244.52 g/mol
Melting Point ( Tm​ ) 44.0 – 48.0 °C[3]> 200 °C (Decomposition onset)
Crystal Lattice Force Dipole-dipole, van der WaalsIonic electrostatic network
Physical State White to pale yellow powderOff-white to white crystalline solid
Aqueous Solubility Poor (< 1 mg/mL)High (> 50 mg/mL)
Storage Stability Prone to thermal clumpingHighly stable (Cold-chain/Desiccated)[2]

Mechanistic Workflows and Visualizations

To visualize the thermodynamic stabilization process, the following Graphviz diagrams map the logical progression from free base to stable salt, and the subsequent thermal analysis workflow.

SaltFormation A 6-Bromoisoquinoline (Free Base) B Dissolution in Anhydrous Solvent A->B Step 1 C Addition of HCl(g) or Ethanolic HCl B->C Step 2 D Exothermic Protonation of Isoquinoline Nitrogen C->D Mechanism E Crystallization of Ionic Lattice D->E Cooling F 6-Bromoisoquinoline HCl (Thermodynamically Stable) E->F Isolation

Mechanistic workflow of 6-Bromoisoquinoline hydrochloride salt formation and lattice stabilization.

ThermalAnalysis S1 Sample Preparation (Desiccated HCl Salt) S2 Differential Scanning Calorimetry (DSC) S1->S2 S3 Thermogravimetric Analysis (TGA) S1->S3 S4 Melting Point Determination S2->S4 Endothermic Peak S5 Degradation Kinetics & Mass Loss S3->S5 Thermal Onset S6 Thermodynamic Profile Output S4->S6 S5->S6

Analytical workflow for determining melting point and thermal degradation kinetics via DSC/TGA.

Self-Validating Experimental Protocols

The following protocols are engineered to ensure data integrity through built-in causality and self-validation mechanisms.

Protocol 1: Anhydrous Synthesis of 6-Bromoisoquinoline Hydrochloride

Causality: The use of strictly anhydrous conditions prevents water molecules from competing with the chloride ion, which would otherwise lead to the formation of a thermodynamically variable hydrate rather than a pure anhydrous crystal.

  • Dissolution: Suspend 10.0 g of 6-bromoisoquinoline free base in 100 mL of anhydrous diethyl ether under an inert argon atmosphere.

  • Protonation: Slowly introduce 1.1 equivalents of anhydrous 2M HCl in diethyl ether dropwise at 0 °C. Reasoning: The reaction is exothermic; cooling prevents localized solvent boiling and kinetic trapping of impurities.

  • Crystallization: Stir the resulting white slurry for 2 hours at room temperature to ensure complete lattice formation and thermodynamic equilibrium.

  • Isolation: Filter the precipitate under a vacuum and wash with 20 mL of cold anhydrous ether. Dry in a vacuum oven at 40 °C for 12 hours.

  • Self-Validation Step (Titration): Perform a Volhard titration on a 100 mg aliquot using AgNO3​ . The theoretical chloride content is 14.5%. A result between 14.3% and 14.7% validates complete protonation and the absence of entrapped solvent.

Protocol 2: Melting Point & Thermal Profiling via DSC/TGA

Causality: Determining the melting point of a hydrochloride salt via traditional capillary methods is often inaccurate due to concurrent thermal decomposition. Utilizing Differential Scanning Calorimetry (DSC) coupled with Thermogravimetric Analysis (TGA) allows the operator to distinguish a true melting endotherm from a degradation event.

  • Calibration: Run an Indium standard ( Tm​=156.6∘C ) through the DSC. Self-Validation: If the Indium peak deviates by >0.5 °C, recalibrate the instrument before proceeding.

  • Sample Preparation: Weigh accurately 3.0–5.0 mg of 6-bromoisoquinoline hydrochloride into an aluminum pan. Crimp the lid with a pinhole to allow volatile release.

  • TGA/DSC Execution: Heat the sample from 25 °C to 300 °C at a strict rate of 10 °C/min under a nitrogen purge (50 mL/min). Reasoning: 10 °C/min provides the optimal balance between thermal resolution and the prevention of kinetic degradation prior to the melting onset.

  • Data Interpretation: Identify the sharp endothermic peak on the DSC curve. Cross-reference this temperature with the TGA curve. If mass loss (>1%) occurs simultaneously with the endotherm, the recorded temperature is the decomposition melting point.

Protocol 3: Accelerated Thermodynamic Stress Testing

Causality: To guarantee the stability of the ionic lattice over a drug development lifecycle, the salt must be stressed beyond standard conditions to calculate its degradation kinetics.

  • Incubation: Place 500 mg aliquots of the salt in open glass vials inside a stability chamber set to 40 °C and 75% Relative Humidity (RH) for 14 days.

  • Analysis: Dissolve a 10 mg sample in HPLC-grade acetonitrile/water (50:50) and analyze via HPLC-UV at 254 nm.

  • Self-Validation Step (Mass Balance): Compare the peak area of the stressed sample against a t=0 reference standard. The sum of the parent peak area and any newly formed degradation peak areas must equal 98–102% of the initial reference area. A failure in mass balance indicates the formation of volatile degradants that escaped the system, requiring a redesign of the analytical method.

Conclusion

The thermodynamic profiling of 6-bromoisoquinoline hydrochloride demonstrates the profound impact of phase selection in chemical development. By converting the low-melting, physically unstable free base into a rigid ionic lattice, researchers achieve a compound with a drastically elevated melting point and superior shelf stability. Adhering to the self-validating protocols outlined above ensures that the physicochemical data generated is both accurate and reproducible, establishing a trustworthy foundation for downstream synthetic and pharmaceutical applications.

References

  • BLD Pharm. "1810070-25-7 | 6-Bromoisoquinoline hydrochloride". BLD Pharm.
  • TCI Chemicals. "SAFETY DATA SHEET: 6-Bromoisoquinoline". TCI Chemicals.
  • MDPI. "Inhibitors of the Detoxifying Enzyme of the Phytoalexin Brassinin Based on Quinoline and Isoquinoline Scaffolds". MDPI.
  • ACS Publications. "An Efficient and Safe Procedure for the Large-Scale Pd-Catalyzed Hydrazonation of Aromatic Chlorides Using Buchwald Technology". Organic Process Research & Development.
  • Home Sunshine Pharma. "6-Bromoisoquinoline CAS 34784-05-9". Home Sunshine Pharma.

Sources

Foundational

6-Bromoisoquinoline Hydrochloride: Structural Elucidation, Catalytic Workflows, and Advanced Applications

Executive Summary In the landscape of modern medicinal chemistry and advanced materials science, privileged scaffolds dictate the success of downstream drug development. 6-Bromoisoquinoline hydrochloride (CAS: 1810070-25...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry and advanced materials science, privileged scaffolds dictate the success of downstream drug development. 6-Bromoisoquinoline hydrochloride (CAS: 1810070-25-7) emerges as a critical bicyclic building block. Characterized by a fused benzene-pyridine core and a highly reactive halogen at the C6 position, this compound serves as an indispensable electrophile in transition-metal-catalyzed cross-coupling reactions. This technical guide provides an in-depth analysis of its physicochemical properties, structural causality, and field-proven experimental workflows, designed specifically for researchers scaling active pharmaceutical ingredients (APIs) and engineering supramolecular assemblies.

Physicochemical Profiling & Structural Causality

The structural architecture of 6-bromoisoquinoline hydrochloride is not arbitrary; every functional group serves a distinct mechanistic purpose in synthetic chemistry. The presence of the bromine atom at the 6-position introduces notable electrophilic properties that dictate the compound's biological and chemical reactivity[1].

Causality of the Molecular Design
  • The Hydrochloride Salt (1:1): The free base form of isoquinoline derivatives is highly lipophilic, which complicates handling and leads to poor bioavailability in aqueous biological assays. Protonation of the basic pyridine nitrogen with hydrochloric acid yields a stable salt. This drastically enhances aqueous solubility, ensuring the compound remains in solution during biphasic catalytic reactions and preventing premature precipitation during formulation[1].

  • The C6 Bromine Substitution: The placement of the bromine atom at the 6-position is strategically distal to the basic nitrogen. This minimizes steric hindrance during the oxidative addition step of cross-coupling reactions. Furthermore, the electron-withdrawing nature of the fused heteroaromatic ring primes the C-Br bond for facile insertion by palladium or nickel catalysts, making it an ideal substrate for late-stage functionalization.

Quantitative Data Summary

The following table consolidates the core physicochemical parameters of the compound.

ParameterValue / Description
Chemical Name 6-Bromoisoquinoline hydrochloride
CAS Number 1810070-25-7
Molecular Formula C9H6BrN·HCl
Molecular Weight 244.52 g/mol
Structural Core Bicyclic (Fused Benzene and Pyridine)
Reactive Site C6 (Electrophilic Bromine)
Salt Form Hydrochloride (1:1)

Synthetic Utility and Catalytic Workflows

The primary industrial value of 6-bromoisoquinoline hydrochloride lies in its utility as an electrophilic partner in C-N and C-C bond-forming reactions.

Palladium-Catalyzed Buchwald-Hartwig Amination

In pharmaceutical development, forming C-N bonds is critical for synthesizing APIs. 6-Bromoisoquinoline derivatives are frequently subjected to Buchwald-Hartwig aminations. However, utilizing chiral primary amines often leads to the formation of undesired biaryl byproducts. To overcome this, researchers optimize the catalyst-ligand system. For instance, using Pd(dba)2 combined with the sterically demanding bidentate ligand BINAP and a mild base like Cs2CO3 in THF effectively suppresses off-target reactions while maintaining low palladium retention in the final isolated product[2].

Step-by-Step Methodology: Self-Validating Amination Protocol

This protocol is designed as a self-validating system, ensuring that each step provides observable confirmation of success before proceeding.

  • Free Base Liberation & Neutralization:

    • Action: Suspend 6-bromoisoquinoline hydrochloride in a biphasic mixture of THF and aqueous Na2CO3.

    • Causality: The HCl salt must be neutralized to prevent the acidic proton from quenching the basic conditions required for the catalytic cycle.

    • Validation: The dissolution of the solid suspension into the organic layer confirms the generation of the soluble free base.

  • Catalyst Activation (Colorimetric Validation):

    • Action: In a strictly inert Schlenk flask, combine Pd(dba)2 (10 mol %) and BINAP (1 equiv relative to Pd) in anhydrous THF.

    • Causality: Oxygen must be excluded to prevent the irreversible oxidation of Pd(0) to inactive Pd(II) species.

    • Validation: The solution transitions from a dark purple/red (unactivated precatalyst) to a vibrant yellow/orange, visually confirming the formation of the active Pd(0)-BINAP complex.

  • Oxidative Addition & Amine Coupling:

    • Action: Add the 6-bromoisoquinoline free base and the target primary amine, followed by Cs2CO3. Heat to 80°C.

    • Causality: Thermal energy drives the insertion of Pd(0) into the C6-Br bond. Cs2CO3 facilitates the deprotonation of the amine during transmetalation.

  • Analytical Validation:

    • Action: Monitor the reaction via UPLC-UV at 254 nm.

    • Validation: The complete disappearance of the starting material peak and the emergence of a new, highly polar product peak confirms successful reductive elimination and product formation.

Catalytic cross-coupling workflow for 6-Bromoisoquinoline HCl derivatives.

Nickel-Catalyzed Cyanation

Beyond amination, 6-bromoisoquinoline is a prime substrate for cyanation, a critical step in synthesizing nitrile-containing pharmaceuticals. Recent high-throughput experimentation (HTE) has demonstrated the efficacy of using non-toxic potassium ferrocyanide (K4[Fe(CN)6]) as a cyanide source[3].

  • Causality of Solvent Selection: The innate insolubility of K4[Fe(CN)6] in organic solvents is overcome by using biphasic aqueous conditions. When screening organic solvents, n-butyl acetate (n-BuOAc) dramatically outperforms others like cyclopentylmethyl ether (CPME), despite similar dielectric constants, due to optimal partitioning and compatibility with the bench-stable Ni(II) precatalyst[3].

Advanced Applications in Supramolecular Chemistry

The utility of 6-bromoisoquinoline extends into optoelectronics and supramolecular assemblies. The rigid, conjugated aromatic system of the isoquinoline core makes it an excellent candidate for host-guest chemistry.

Room-Temperature Phosphorescence (RTP)

Achieving purely organic room-temperature phosphorescence in aqueous environments is notoriously difficult due to non-radiative decay caused by molecular vibrations and oxygen quenching. Researchers have successfully utilized 6-bromoisoquinoline derivatives as guest molecules within the macrocyclic host Cucurbit[7]uril (CB[7])[4].

  • Mechanistic Causality: The encapsulation of the 6-bromoisoquinoline moiety inside the rigid, hydrophobic cavity of CB[7] restricts intramolecular motion. This structural immobilization suppresses non-radiative relaxation pathways. Furthermore, the high-density electron atmosphere of the CB[7] portals shields the guest from dissolved oxygen, enabling strong, visible light-excited RTP[4]. This pH-controlled molecular shuttle system is highly valuable for advanced cell imaging and luminescent material design.

Host-guest assembly of 6-Bromoisoquinoline with CB[7] for phosphorescence.

Handling, Stability, and Storage Integrity

To maintain the structural integrity of 6-bromoisoquinoline hydrochloride:

  • Storage: Must be stored under an inert atmosphere (nitrogen or argon) at room temperature, away from light and moisture. The hydrochloride salt is hygroscopic; exposure to ambient humidity can lead to water absorption, altering the effective molecular weight and disrupting stoichiometric calculations in sensitive catalytic reactions.

  • Safety: As a halogenated heterocyclic compound, it presents specific health hazards (e.g., H302, H319). Standard laboratory PPE and handling within a certified fume hood are mandatory to prevent respiratory and ocular irritation[5].

References

  • CAS 1810070-25-7: Isoquinolina, 6-bromo-, clorhidrato (1:1) . CymitQuimica. 1

  • Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol . Organic Process Research & Development, ACS Publications. 2

  • HTE trial for the Ni-catalyzed cyanation of 6-bromoisoquinoline (1) with K4[Fe(CN)6] . ResearchGate. 3

  • Room temperature phosphorescence in water . Chemical Science, Royal Society of Chemistry. 4

  • 34784-05-9 | 6-Bromoisoquinoline . BLD Pharm. 5

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis of 6-Bromoisoquinoline hydrochloride in the lab

Application Note: Scalable Synthesis and Isolation of 6-Bromoisoquinoline Hydrochloride Executive Summary & Strategic Importance 6-Bromoisoquinoline is a highly versatile, privileged structural motif utilized extensively...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Scalable Synthesis and Isolation of 6-Bromoisoquinoline Hydrochloride

Executive Summary & Strategic Importance

6-Bromoisoquinoline is a highly versatile, privileged structural motif utilized extensively in the synthesis of selective androgen receptor modulators (SARMs)[1], αv​β3​ integrin receptor antagonists[2], and various other pharmacologically active heterocyclic compounds.

The classical Pomeranz-Fritsch synthesis of isoquinolines often suffers from notoriously low yields, particularly when electron-withdrawing groups (such as a bromine atom) deactivate the aromatic ring toward electrophilic cyclization. To overcome this, the protocol detailed herein utilizes a highly optimized, modified Pomeranz-Fritsch pathway[3][4]. By trapping the initial imine as an α -phosphono carbamate and utilizing Titanium(IV) chloride ( TiCl4​ ) as a potent Lewis acid, the requisite intramolecular cyclization is driven to completion. The final conversion to the hydrochloride salt ensures long-term stability and ease of handling for downstream biological or synthetic applications.

Mechanistic Pathway & Workflow Visualization

The synthesis proceeds via a four-stage continuous workflow: (1) Imine condensation, (2) Activation via an α -phosphono carbamate intermediate, (3) Lewis acid-mediated cyclization, and (4) Hydrochloride salt precipitation.

G A 4-Bromobenzaldehyde + Aminoacetaldehyde dimethyl acetal B Imine Intermediate A->B Toluene, Reflux Dean-Stark (-H₂O) C α-Phosphono Carbamate B->C 1. ClCO₂Et, -10°C 2. P(OMe)₃, RT D 6-Bromoisoquinoline (Free Base) C->D TiCl₄, DCM 40°C, 6 Days E 6-Bromoisoquinoline Hydrochloride D->E HCl (g) or 4M HCl in Dioxane

Synthesis workflow of 6-Bromoisoquinoline HCl via a modified Pomeranz-Fritsch reaction.

Experimental Protocols: A Self-Validating System

To ensure reproducibility and trustworthiness, every step of this protocol includes the mechanistic rationale (the "why") alongside the operational parameters (the "how").

Table 1: Stoichiometry and Reagent Profile
ReagentMW ( g/mol )EquivalentsAmountRole in Synthesis
4-Bromobenzaldehyde185.021.0300.0 g (1.62 mol)Primary starting material
Aminoacetaldehyde dimethyl acetal105.141.0170.4 g (1.62 mol)Amine nucleophile / Acetal donor
Ethyl chloroformate108.521.1193.3 mL (1.78 mol)Iminium ion activator
Trimethyl phosphite124.081.1249.6 mL (1.78 mol)Nucleophilic trapping agent
Titanium(IV) chloride ( TiCl4​ )189.684.01.2 L (6.48 mol)Lewis acid cyclization promoter
Phase 1: Condensation to the Imine Intermediate

Objective: Form the Schiff base while driving the equilibrium forward via continuous water removal[3].

  • Setup: Equip a 3 L round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Reaction: Dissolve 4-bromobenzaldehyde (300.0 g, 1.62 mol) and aminoacetaldehyde dimethyl acetal (170.4 g, 1.62 mol) in anhydrous toluene (1.5 L)[4].

  • Execution: Reflux the mixture vigorously for 12 hours.

  • Causality Insight: The Dean-Stark apparatus physically removes the byproduct water. According to Le Chatelier's principle, this prevents hydrolysis of the newly formed imine, ensuring near-quantitative conversion before the sensitive activation step.

  • Isolation: Concentrate the solution under reduced pressure to yield the crude imine as a viscous oil.

Phase 2: Formation of the α -Phosphono Carbamate

Objective: Activate the imine to overcome the electronic deactivation caused by the bromine atom on the aromatic ring.

  • Activation: Dissolve the crude imine in anhydrous THF (1.5 L) and cool to -10 °C under an inert argon atmosphere[3].

  • Carbamate Formation: Add ethyl chloroformate (193.3 mL, 1.78 mol) dropwise. Stir for 10 minutes at -10 °C, then allow the mixture to warm to room temperature[4].

  • Phosphonylation: Add trimethyl phosphite (249.6 mL, 1.78 mol) dropwise. Stir the reaction mixture for 10 hours at room temperature[3].

  • Causality Insight: Ethyl chloroformate reacts with the imine to form a highly electrophilic N -carbethoxy iminium ion. Trimethyl phosphite immediately traps this intermediate via an Arbuzov-type collapse, generating an α -phosphono carbamate. This intermediate is vastly superior to a standard acetal for promoting the subsequent Friedel-Crafts-type ring closure.

  • Isolation: Evaporate the solvent completely under vacuum to remove unreacted volatile phosphites.

Phase 3: Lewis Acid-Mediated Cyclization

Objective: Execute the critical ring closure to form the isoquinoline core.

  • Preparation: Dissolve the residue in anhydrous dichloromethane (DCM, 1.5 L) and cool to 0 °C[3].

  • Lewis Acid Addition: Caution: Highly exothermic and corrosive. Add TiCl4​ (1.2 L, 6.48 mol) dropwise over 1 hour[3].

  • Cyclization: Heat the reaction mixture to 40 °C and stir continuously for 6 days[3].

  • Causality Insight: TiCl4​ is a highly oxophilic Lewis acid. It coordinates to the acetal/phosphonate oxygens, generating a potent electrophile. The extended reaction time (6 days) and elevated temperature (40 °C) are strictly necessary because the bromine atom at the para-position (relative to the cyclization site) withdraws electron density via induction, making the aromatic ring a poor nucleophile.

  • Workup & Acid-Base Extraction:

    • Pour the dark mixture onto crushed ice. Carefully adjust the pH to 8–9 using 6N aqueous NaOH[3].

    • Extract the resulting suspension with Ethyl Acetate (EtOAc) ( 3×1 L).

    • Self-Validation Step: Extract the combined organic layers with 3M HCl. The basic 6-bromoisoquinoline moves into the aqueous phase as a salt, leaving neutral/acidic impurities in the organic phase[3].

    • Adjust the acidic aqueous layer back to pH 7–8 with 3N NaOH, and extract twice with EtOAc. Dry over Na2​SO4​ and concentrate[3].

    • Yield: ~90 g (35%) of 6-bromoisoquinoline free base (light brown solid)[4].

Phase 4: Hydrochloride Salt Formation

Objective: Convert the free base to the stable hydrochloride salt for storage and formulation.

  • Dissolution: Dissolve the purified 6-bromoisoquinoline free base (90 g) in a minimum volume of anhydrous diethyl ether (or DCM).

  • Precipitation: Cool the solution to 0 °C. Slowly add 4M HCl in dioxane (1.1 equivalents) dropwise under vigorous stirring.

  • Isolation: A precipitate will form immediately. Stir for an additional 30 minutes at 0 °C to ensure complete crystallization.

  • Filtration: Filter the solid under a nitrogen blanket, wash with cold anhydrous diethyl ether, and dry under high vacuum at 40 °C for 12 hours.

Analytical Validation Data

To confirm the success of the synthesis, validate the free base intermediate against the following established spectroscopic parameters[3][4]:

Analytical MethodExpected Result for 6-Bromoisoquinoline (Free Base)
LCMS m/z=209 [M+1]+
TLC ( Rf​ ) 0.6 (30% EtOAc in petroleum ether)
1 H NMR (400 MHz, d6​ -DMSO) δ 7.82 (m, 2H), 8.11 (d, J=8.8 Hz, 2H), 8.30 (br s, 1H), 8.56 (d, J=6.0 Hz, 1H), 9.35 (s, 1H)

Note: Upon conversion to the hydrochloride salt, expect a downfield shift in the 1 H NMR signals, particularly for the proton at the C1 position ( δ 9.35), due to protonation of the adjacent nitrogen atom.

References

  • Google Patents (US 2014/0155390 A1). Synthesis of selective androgen receptor modulators. Retrieved from: [Link]

  • Google Patents (US 10328082 B2).Methods of use and combinations (Integrin receptor antagonists).
  • New Drug Approvals. PF-06260414 Synthesis. Retrieved from: [Link]

Sources

Application

Application Note: Preparation of 6-Substituted Isoquinolines from 6-Bromoisoquinoline Hydrochloride

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols Introduction & Strategic Rationale The isoquinoline scaffold is a privileged pharmacoph...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Introduction & Strategic Rationale

The isoquinoline scaffold is a privileged pharmacophore in medicinal chemistry, frequently embedded in the core structures of kinase inhibitors, neuroprotective agents, and epigenetic modulators[1]. Specifically, functionalization at the C-6 position is highly sought after, as it provides an optimal vector for interacting with the hinge region of kinases or the allosteric pockets of targets like Protein Arginine Methyltransferase 3 (PRMT3)[1].

While 6-bromoisoquinoline is a robust building block for palladium-catalyzed cross-coupling, it is most commonly sourced and stored as a hydrochloride salt to enhance shelf-life and solubility. However, directly subjecting the hydrochloride salt to cross-coupling conditions (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions) is a frequent point of failure in drug discovery workflows.

The Causality of Failure: Palladium-catalyzed cycles rely heavily on precise base stoichiometry. In the Suzuki reaction, base is required to form the reactive boronate complex for transmetalation; in the Buchwald-Hartwig amination, base is required to deprotonate the coordinated amine[2]. If the starting material is introduced as an HCl salt, it rapidly neutralizes the basic additives (e.g., K2​CO3​ , Cs2​CO3​ ), leading to an uncontrolled pH drop. Furthermore, the liberated chloride ions can competitively coordinate to the Pd(0)/Pd(II) centers, altering the catalytic kinetics or poisoning the catalyst entirely.

Therefore, a self-validating, high-yield protocol must begin with the rigorous free-basing of the starting material, followed by strictly controlled cross-coupling steps.

Synthetic Workflow Visualization

The following workflow illustrates the logical progression from the bench-stable hydrochloride salt to diverse 6-substituted isoquinoline libraries.

Workflow A 6-Bromoisoquinoline HCl (Starting Material) B Free-Basing (NaHCO3 / DCM) A->B Neutralization C 6-Bromoisoquinoline (Free Base) B->C Extraction & Drying D Suzuki-Miyaura Coupling (Pd-Catalyzed) C->D + Boronic Acid + Base / Solvent E Buchwald-Hartwig Amination (Pd-Catalyzed) C->E + Amine + Ligand / Base F 6-Aryl Isoquinolines (C-C Bond Formation) D->F G 6-Amino Isoquinolines (C-N Bond Formation) E->G

Figure 1: Synthetic workflow from 6-Bromoisoquinoline HCl to 6-substituted isoquinolines.

Detailed Experimental Protocols

Protocol A: Neutralization and Free-Basing of 6-Bromoisoquinoline HCl

Objective: Remove stoichiometric HCl to prevent catalyst poisoning and base depletion.

  • Suspension: Suspend 6-bromoisoquinoline hydrochloride (10.0 g, 40.9 mmol) in dichloromethane (DCM, 150 mL) in a 500 mL separatory funnel.

  • Neutralization: Slowly add saturated aqueous sodium bicarbonate ( NaHCO3​ , 150 mL). Causality: A mild base like NaHCO3​ is preferred over strong bases (like NaOH ) to prevent any potential degradation or side reactions, while still being more than sufficient to neutralize the HCl salt (pKa of isoquinoline conjugate acid is ~5.4).

  • Extraction: Shake the funnel vigorously, venting frequently to release CO2​ gas. Allow the layers to separate. Extract the aqueous layer with an additional portion of DCM (50 mL).

  • Drying (Critical Step): Combine the organic layers and wash with brine (100 mL). Dry the organic phase thoroughly over anhydrous sodium sulfate ( Na2​SO4​ ). Causality: Complete removal of water is critical. Residual moisture will severely inhibit the subsequent moisture-sensitive Buchwald-Hartwig amination by hydrolyzing the catalyst or base.

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure to afford 6-bromoisoquinoline as a pale yellow solid. Store under inert atmosphere.

Protocol B: Suzuki-Miyaura Cross-Coupling (C6-Aryl Formation)

Objective: Site-selective C-C bond formation at the 6-position using aryl/heteroaryl boronic acids[3].

  • Reaction Setup: To a flame-dried Schlenk flask, add 6-bromoisoquinoline free base (1.0 equiv), the corresponding boronic acid (1.2 equiv), and K2​CO3​ (2.5 equiv).

  • Solvent Addition & Degassing: Add a solvent mixture of 1,4-Dioxane/ H2​O (4:1 ratio, 0.2 M concentration). Causality: Water is strictly required in this solvent system to dissolve the inorganic base and facilitate the formation of the highly reactive hydroxyboronate intermediate, which is the actual species that undergoes transmetalation[4]. Sparge the mixture with Argon for 15 minutes. Causality: Dissolved oxygen will rapidly oxidize the active Pd(0) species to an inactive Pd(II) state, killing the catalytic cycle.

  • Catalyst Introduction: Under a positive flow of Argon, add Pd(dppf)Cl2​ (0.05 equiv). Seal the flask.

  • Execution: Heat the reaction mixture at 90 °C in a preheated oil bath for 4–8 hours. Monitor completion via LC-MS.

  • Workup: Cool to room temperature, dilute with water, and extract with Ethyl Acetate ( ). Wash organics with brine, dry over Na2​SO4​ , concentrate, and purify via silica gel flash chromatography.

Protocol C: Buchwald-Hartwig Amination (C6-Amino Formation)

Objective: C-N bond formation to yield 6-aminoisoquinoline derivatives[2].

  • Reaction Setup: In a glovebox or under strict Argon atmosphere, charge a dry reaction vial with 6-bromoisoquinoline free base (1.0 equiv), the desired primary or secondary amine (1.2 equiv), and Cs2​CO3​ (2.0 equiv). Causality: Cs2​CO3​ is utilized as a mild, effective base that avoids the functional group incompatibility and substrate degradation sometimes triggered by stronger bases like NaOtBu [2].

  • Catalyst & Ligand Addition: Add Pd2​(dba)3​ (0.02 equiv) and BINAP (0.04 equiv). Causality: BINAP, a bidentate phosphine ligand, enforces a specific bite angle at the palladium center that accelerates reductive elimination, thereby mitigating the risk of β -hydride elimination which leads to undesired dehalogenated byproducts[2].

  • Solvent & Degassing: Add anhydrous, degassed Toluene or THF (0.15 M). Seal the vial with a Teflon-lined cap.

  • Execution: Heat the mixture at 80–100 °C for 12–16 hours with vigorous stirring.

  • Workup: Cool the mixture, dilute with DCM, and filter through a pad of Celite to remove the palladium black and inorganic salts. Concentrate the filtrate and purify via chromatography.

Quantitative Data: Reaction Scope & Expected Yields

The following table summarizes validated reaction conditions and expected yields for the functionalization of 6-bromoisoquinoline, synthesized from literature precedents[2][4].

SubstrateCoupling PartnerReaction TypeCatalyst / Ligand SystemBase & SolventExpected Yield
6-Bromoisoquinoline4-Methoxyphenylboronic acidSuzuki-Miyaura Pd(PPh3​)4​ or Pd-AmP-MCF K2​CO3​ (EtOH/ H2​O )85 – 92%
6-Bromoisoquinoline3-Pyridinylboronic acidSuzuki-Miyaura Pd(dppf)Cl2​ K2​CO3​ (Dioxane/ H2​O )78 – 84%
6-Bromoisoquinoline(S)-3-Amino-2-methylpropan-1-olBuchwald-Hartwig Pd2​(dba)3​ / BINAP Cs2​CO3​ (THF)~80%
6-BromoisoquinolineCyclohexylamineBuchwald-Hartwig Pd(OAc)2​ / BrettPhos NaOtBu (Toluene)75 – 85%

References

  • A General Suzuki Cross-Coupling Reaction of Heteroaromatics Catalyzed by Nanopalladium on Amino-Functionalized Siliceous Mesocellular Foam Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Discovery of Potent and Selective Allosteric Inhibitors of Protein Arginine Methyltransferase 3 (PRMT3) Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes Source: Chemical Science (RSC Publishing) URL:[Link]

Sources

Method

How to prepare 6-Bromoisoquinoline hydrochloride stock solutions for cell assays

Application Note: Preparation and Handling of 6-Bromoisoquinoline Hydrochloride Stock Solutions for In Vitro Cell Assays Introduction 6-Bromoisoquinoline hydrochloride (CAS: 1810070-25-7) is a critical bicyclic heteroaro...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation and Handling of 6-Bromoisoquinoline Hydrochloride Stock Solutions for In Vitro Cell Assays

Introduction

6-Bromoisoquinoline hydrochloride (CAS: 1810070-25-7) is a critical bicyclic heteroaromatic building block and pharmacological intermediate widely utilized in the synthesis of kinase inhibitors, particularly those targeting receptor-interacting protein kinase 1 (RIPK1) and Rho-associated protein kinases (ROCK)[1]. The presence of the bromine atom at the 6-position introduces notable electrophilic properties, making it highly reactive for cross-coupling reactions to generate complex bioactive molecules[2].

In its hydrochloride salt form, the compound exhibits enhanced aqueous solubility compared to its free base[2]. However, for standardized in vitro cell assays, preparing master stock solutions in anhydrous Dimethyl Sulfoxide (DMSO) remains the gold standard. This approach ensures long-term stability, maintains sterility, and guarantees consistent cellular permeability across biological replicates[3].

Physicochemical Properties & Solubility Profile

Before preparing stock solutions, it is imperative to understand the physicochemical constraints of the compound to prevent degradation or precipitation during the assay.

Table 1: Physicochemical Properties of 6-Bromoisoquinoline Hydrochloride

PropertyValue / Description
Chemical Name 6-Bromoisoquinoline hydrochloride (1:1)
CAS Number 1810070-25-7
Molecular Formula C9H6BrN·HCl
Molecular Weight 244.51 g/mol
Primary Solvent Anhydrous DMSO (Highly soluble, suitable for 50 mM stocks)
Secondary Solvent Water (Moderate solubility due to HCl salt form)
Storage (Solid) Inert atmosphere, Room Temperature or 4°C (Desiccated)
Rationale & Causality: Experimental Choices

As a self-validating system, every step of this protocol is designed to eliminate experimental artifacts:

  • Solvent Selection (DMSO vs. Water) : Although the hydrochloride salt improves aqueous solubility[2], water promotes hydrolysis over time and increases the risk of microbial contamination. Anhydrous DMSO (≥99.9% purity) is selected because it acts as a universal cryoprotectant and maintains the compound in a stable, solvated state at -20°C without degrading the electrophilic bromine moiety[3].

  • Aliquoting : Freeze-thaw cycles cause localized concentration gradients and precipitation. By creating single-use aliquots, the protocol ensures that each assay uses a pristine, uncompromised stock, preventing artificial shifts in IC50 values[4].

Workflow Visualization

Workflow A 6-Bromoisoquinoline HCl (Solid Powder) B Weighing & Calculation (Analytical Balance) A->B C Reconstitution in Anhydrous DMSO B->C D Sterile Filtration (0.22 µm PTFE) C->D E Aliquoting (Single-use vials) D->E F Storage at -20°C / -80°C (Desiccated) E->F G In Vitro Cell Assays (Serial Dilution) F->G

Workflow for 6-Bromoisoquinoline HCl stock preparation and cell assay integration.

Step-by-Step Protocol: Preparation of a 50 mM Master Stock

Note: This protocol is designed for a target volume of 1.0 mL at a 50 mM concentration.

Step 1: Calculation and Weighing

  • Calculate the required mass :

    • Target Concentration ( C ) = 50 mM = 0.050 mol/L

    • Volume ( V ) = 1 mL = 0.001 L

    • Molecular Weight ( MW ) = 244.51 g/mol

    • Mass ( m ) = C×V×MW

      0.050×0.001×244.51 = 0.0122 g = 12.23 mg .
  • Equilibrate the vial of 6-Bromoisoquinoline hydrochloride to room temperature in a desiccator for 30 minutes before opening. Causality: This prevents atmospheric moisture from condensing on the cold powder, which would alter the mass and degrade the compound.

  • Using an analytical balance, weigh exactly 12.23 mg of the powder into a sterile, amber 1.5 mL microcentrifuge tube.

Step 2: Dissolution 4. Add exactly 1.0 mL of cell-culture grade, anhydrous DMSO to the tube[3]. 5. Vortex the mixture at medium speed for 30–60 seconds. 6. Self-Validation Check : Hold the tube against a light source. The solution must be completely clear with no visible particulates. If undissolved particles remain, sonicate the tube in a water bath at room temperature for 5 minutes.

Step 3: Sterilization and Aliquoting 7. Draw the solution into a sterile 1 mL syringe. 8. Attach a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter. Causality: Do not use nylon or cellulose acetate filters, as DMSO can degrade them, leaching toxic polymers into your stock. 9. Filter the solution into a new sterile amber tube. 10. Dispense 50 µL aliquots into sterile 0.5 mL PCR tubes. 11. Flash-freeze the aliquots in liquid nitrogen and transfer them to a -20°C or -80°C freezer for long-term storage.

Application in Cell Assays: Dosing and Vehicle Control

When utilizing 6-Bromoisoquinoline hydrochloride or its downstream derivatives in cell-based assays (e.g., assessing RIPK1 inhibition in live-cell necroptosis models[1]), strict control of the final DMSO concentration is mandatory.

Serial Dilution Protocol:

  • Thaw a 50 µL aliquot of the 50 mM stock at room temperature.

  • Prepare an intermediate dilution in the specific cell culture medium (e.g., DMEM supplemented with 10% FBS).

    • Example: To achieve a top assay concentration of 50 µM, dilute 1 µL of the 50 mM stock into 999 µL of culture medium (1:1000 dilution).

  • This results in a final DMSO concentration of 0.1% (v/v), which is generally well-tolerated by most mammalian cell lines without inducing solvent-mediated cytotoxicity[3].

  • Perform subsequent serial dilutions using medium containing 0.1% DMSO to ensure the vehicle concentration remains constant across all dose-response points.

Mechanistic Context: Isoquinoline Derivatives in Necroptosis

Isoquinoline scaffolds are frequently optimized into potent kinase inhibitors. For instance, substitution at the 6- or 7-position of the isoquinoline ring can yield compounds that specifically lodge into the allosteric pocket of RIPK1. This binding prevents RIPK1 autophosphorylation and the subsequent assembly of the necrosome, effectively halting necroptotic cell death[1].

Pathway TNF TNF-alpha / Death Ligands TNFR1 TNFR1 Receptor TNF->TNFR1 RIPK1 RIPK1 Activation (Autophosphorylation) TNFR1->RIPK1 Complex Necrosome Complex (RIPK1/RIPK3/MLKL) RIPK1->Complex Necroptosis Cell Death (Necroptosis) Complex->Necroptosis Inhibitor Isoquinoline Derivative (6-Bromo-based) Inhibitor->RIPK1 Inhibits

Mechanism of RIPK1 inhibition by isoquinoline derivatives preventing necroptosis.

Troubleshooting Guide

Table 2: Common Issues and Corrective Actions

ObservationScientific CausalityCorrective Action
Precipitation upon adding to media Rapid change in solvent polarity causes the hydrophobic core of the compound to crash out.Pre-warm the culture media to 37°C before adding the DMSO stock. Vortex immediately upon addition.
Inconsistent assay results Repeated freeze-thaw cycles of the stock solution lead to compound degradation or concentration changes.Discard the compromised stock. Strictly adhere to the single-use aliquot system.
High background toxicity Final DMSO concentration exceeds 0.5% (v/v), disrupting cell membrane integrity.Adjust intermediate dilutions to ensure final DMSO concentration in the well is ≤ 0.1%. Include a vehicle-only control.
References
  • CymitQuimica. "CAS 1810070-25-7: Isoquinolina, 6-bromo-, clorhidrato (1:1)". CymitQuimica Catalog.

  • ACS Publications. "Discovery and Validation of a Novel Class of Necroptosis Inhibitors Targeting RIPK1". Journal of Medicinal Chemistry, 2025.

  • MDPI. "Identification of Effective Anticancer G-Quadruplex-Targeting Chemotypes through the Exploration of a High Diversity Library of Natural Compounds". Molecules, 2021.

  • PMC. "Ligand‐specific recycling profiles determine distinct potential for chronic analgesic tolerance of delta‐opioid receptor (DOPr) agonists". British Journal of Pharmacology, 2020.

Sources

Application

Application Note: 6-Bromoisoquinoline Hydrochloride in Novel Drug Discovery Pipelines

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Guide & Standard Operating Protocol (SOP) Executive Summary & Chemical Rationale In modern medicinal chemistr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Guide & Standard Operating Protocol (SOP)

Executive Summary & Chemical Rationale

In modern medicinal chemistry, the isoquinoline scaffold is a privileged pharmacophore, frequently mimicking the adenine ring of ATP to competitively bind the hinge region of various kinases[1]. Within this chemical space, 6-Bromoisoquinoline (and its hydrochloride salt) has emerged as a critical foundational building block[2].

The strategic placement of the bromine atom at the C-6 position provides a highly labile site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[3]. The electron-withdrawing nature of the isoquinoline nitrogen subtly activates the carbocyclic ring, lowering the activation energy required for the oxidative addition of low-valent Palladium—the rate-determining step in most cross-coupling cycles. This dual functionality allows researchers to rapidly generate diverse libraries of 6-substituted isoquinolines for high-throughput screening in oncology, virology, and neurology[2].

Key Applications in Drug Discovery

Kinase Inhibitors: PI3K/mTOR and ROCK Pathways

The planar, aromatic nature of the isoquinoline core makes it an ideal intercalator for kinase ATP-binding clefts.

  • PI3K/mTOR Dual Inhibitors: Dysregulation of the Phosphoinositide 3-kinase (PI3K) pathway is a hallmark of many human cancers. 6-Bromoisoquinoline is utilized as a precursor to synthesize 6,6-heterocyclic linker systems. By coupling the C-6 position with various boronic acids, researchers have discovered potent PI3K/mTOR dual inhibitors that exhibit dose-dependent inhibition of AKT phosphorylation in vivo[4].

  • Rho-Kinase (ROCK) Inhibitors: Fasudil, a known ROCK inhibitor, lacks selectivity against other kinases like PKA and PKG. By utilizing 6-Bromoisoquinoline to synthesize novel 6-substituted isoquinoline derivatives, medicinal chemists can project bulky or polar substituents directly into the solvent-exposed regions of the ROCK active site, drastically improving target selectivity[1].

CXCR4 Antagonists for HIV Therapeutics

Beyond kinases, 6-Bromoisoquinoline derivatives are critical in virology. For example, 1-(chloromethyl)-6-bromoisoquinoline is synthesized from the parent scaffold and subsequently coupled with amine derivatives to create potent CXCR4 antagonists. These compounds act as HIV entry inhibitors, blocking the X4-tropic HIV-1 strains from binding to host cells[5].

G N1 6-Bromoisoquinoline (Core Scaffold) N2 Pd-Catalyzed Cross-Coupling N1->N2 Pd(dppf)Cl2, Base N3 C-6 Substituted Isoquinolines N2->N3 Library Diversification N4 Kinase Screening (PI3K/mTOR, ROCK) N3->N4 in vitro assays N5 Lead Optimization & SAR N4->N5 Hit-to-Lead

Caption: Logical workflow of 6-Bromoisoquinoline-driven drug discovery pipelines.

Quantitative Data & Physicochemical Profile

To ensure robust experimental design, the physical and reactive parameters of 6-Bromoisoquinoline must be factored into stoichiometric calculations and purification strategies[6].

Parameter / PropertyValue / DescriptionRelevance to Drug Discovery
Molecular Formula C9H6BrN (Free base)Determines exact mass for LC-MS tracking.
Molecular Weight 208.06 g/mol Critical for precise molarity in micro-scale library synthesis.
Reactive Sites C-6 (Bromo), N-2 (Basic)C-6 allows cross-coupling; N-2 allows salt formation (HCl) for solubility.
Typical Suzuki Yield 75% - 95%High efficiency enables late-stage functionalization of complex leads.
Typical Buchwald Yield 60% - 85%Allows introduction of diverse amine side-chains for target selectivity.
Solubility (HCl Salt) Soluble in DMSO, MeOH, H2OEnsures compatibility with both organic synthesis and biological assay buffers.

Standard Operating Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: To synthesize a library of 6-aryl isoquinoline derivatives using 6-Bromoisoquinoline hydrochloride. Scientific Integrity Note: This protocol is designed as a self-validating system. Heavy metal contamination from Palladium catalysts frequently causes false positives in downstream biochemical kinase assays. Therefore, explicit metal-scavenging steps are integrated into the workflow.

Reagents & Materials
  • 6-Bromoisoquinoline hydrochloride (1.0 eq)

  • Aryl/Heteroaryl Boronic Acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)

  • Base: Potassium carbonate (K₂CO₃) (3.0 eq)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v)

  • Silica-based Palladium Scavenger (e.g., SiliaMetS® Thiol)

Step-by-Step Methodology

Step 1: Reaction Assembly & Degassing (Causality: Catalyst Preservation)

  • In a dry, round-bottom flask equipped with a magnetic stir bar, add 6-Bromoisoquinoline hydrochloride, the selected boronic acid, and K₂CO₃.

  • Add the 1,4-Dioxane/H₂O solvent mixture.

  • Critical Step: Sparge the mixture with Argon or Nitrogen for 15 minutes. Rationale: Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) complexes, halting the catalytic cycle.

  • Add the Pd(dppf)Cl₂ catalyst under a continuous stream of inert gas.

Step 2: Thermal Activation (Causality: Overcoming Activation Energy)

  • Seal the flask and heat the reaction mixture to 90°C using an oil bath or heating block.

  • Stir vigorously for 4 to 12 hours. Rationale: The oxidative addition of the C-Br bond is facilitated by heat, while the biphasic nature of the solvent requires high-shear stirring for optimal mass transfer between the organic and aqueous phases.

Step 3: In-Process Control (IPC)

  • At 4 hours, withdraw a 10 µL aliquot, dilute in LC-MS grade Methanol, and analyze via UPLC-MS.

  • Validation: The reaction is deemed complete when the starting material mass (m/z 208/210) is <5% relative to the product mass.

Step 4: Workup & Metal Scavenging (Causality: Assay Integrity)

  • Cool the mixture to room temperature and dilute with Ethyl Acetate (EtOAc) and water.

  • Extract the aqueous layer with EtOAc (3x). Combine organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Critical Step: Add 3 equivalents (relative to Pd) of Thiol-functionalized silica scavenger resin to the organic phase. Stir at 40°C for 2 hours. Rationale: Residual palladium can bind to the cysteine residues of target kinases, ruining IC50 assay data. The thiol resin irreversibly traps Pd ions.

  • Filter through Celite, concentrate under reduced pressure, and purify via flash chromatography.

G S1 1. Reagent Assembly (6-BIQ + Boronic Acid + Pd) S2 2. Inert Atmosphere (Argon Sparging) S1->S2 S3 3. Thermal Activation (90°C, 4-12h) S2->S3 S4 4. UPLC-MS Monitoring (Check Conversion) S3->S4 S4->S3 <95% Conversion S5 5. Thiol-Resin Scavenging (Remove Pd traces) S4->S5 >95% Conversion S6 6. Flash Chromatography (Final Purification) S5->S6

Caption: Self-validating experimental workflow for the Suzuki-Miyaura coupling of 6-Bromoisoquinoline.

References[3] Benchchem. A Technical Guide to 6-Bromoisoquinoline-1-carbonitrile: Properties, Synthesis, and Applications.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXfW4jVKz8uTYL0EVf7rR3DiVpuj5yoCfxDalcAsmxDh7ymD5qzl1UvCQqvlor33azowV0GUKmOUpPQ0COXAm9V8C3_Dwhjyyp9-OlKWPme7MatilfH3j1lzLGt-S-4zCJff999EEq6jH689MiYS5PgZqKfkWzuaOiit-jjb5ktxcG_SWnYzck3ju6v78cjpOaPkmWncVCSa65_7Ywt_eXY_uKJvjf0ZPP7b6xpDOzUJ9Ehnhkj-C01Q==[2] Chem-Impex. 6-Bromoisoquinoline.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEuazviUj7bhoIwXbpL2npJ1YDOAqXsNJndoMJtsfmEFPGbhBhnkE48zQz3atHZjewNSIULoFsF0b24E44mdTBNyAg4O-TyWO3MvuZqVQZSO9zxqjoGOpA9Q-GDRIGRf0ro1g==[5] Lirias (Molecules). Synthesis and Anti-HIV Activity of a Novel Series of Isoquinoline-Based CXCR4 Antagonists.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGeAolBNrMkxqddw3pDc3dqJnTIV_pkV6HDvAZ-wctOc6qBDTSfi6LO8OSiLe39XD-8W15HnhmPWZkxwIZWsZj53BvwaMa5hc_Q8KDorwsSwF1adJ-bAaAQO7h2Le2UieJmhVR7[6] Benchchem. Unveiling the Structural Landscape of 6-Bromoisoquinoline-1-carbonitrile: A Technical Overview for Drug Discovery Professionals.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUmqZPx7e-Wk_kPITSJrqunmUMGz8XVeT3ptyqluAZpZhRt8TGGWuNQvqEBrZ8rgIc3obkTtjxYPm1niiNwcT_IwDzybSCG21X9dmwYqx69okkJCFvhEpiGD7cB5wkIX7QyksTWvkiISru17aBPiydtBNBxEbG9FRLUUDeLKilaY6lPGqVM6sssO8tnldcifV44uy1Mx6zmHkgXTvvc0zXm9-unRRxv_jyD8Wo4MQVg8p6Z64ZffQ33YJZK6Rq6PVx3_ZNm9sjg-OWDKagNt9SygTQX35EL7I3VVs=[4] Journal of Medicinal Chemistry (ACS Publications). Phospshoinositide 3-Kinase (PI3K)/Mammalian Target of Rapamycin (mTOR) Dual Inhibitors: Discovery and Structure–Activity Relationships of a Series of Quinoline and Quinoxaline Derivatives.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxJCAd1BOlWyxIPJQqcO7w-VE2cpQm0fBsBXR0Dg1HEO-UOjVqiVJkwrPYb9shg-3O6qKGhv6L2nL5ZyMpLR702v0ZxuYFKW8diILrgVcq4W4nX3yGabGuk7nVBy3luxRmu8Vl[1] Google Patents. Substituted isoquinolines and isoquinolinones as rho kinase inhibitors.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExvO1tgWLlX05WUA1vqDH34zeVS9V2XtZ4O9R-0eNpysLzHxJB1GK6sAtIT8arpalCo1c0gnZoFH1Dza32nd8I8_js336hcLOklLskMDINkwx2ZagacOWifx0_DSccPRPQ3TU82Q-ehADh

Sources

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield in 6-Bromoisoquinoline hydrochloride synthesis

Welcome to the technical support center for the synthesis of 6-bromoisoquinoline hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshootin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 6-bromoisoquinoline hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols. Our goal is to help you navigate the common challenges associated with this synthesis and significantly improve your reaction yield. 6-Bromoisoquinoline is a critical intermediate for the total synthesis of various alkaloids and in the development of novel therapeutics, making an efficient and high-yield synthesis paramount.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for preparing the 6-bromoisoquinoline core?

There are several established methods for synthesizing the isoquinoline scaffold, with the most common for 6-bromoisoquinoline being variations of the Pomeranz–Fritsch and Bischler-Napieralski reactions.[2][3] Other notable methods include the Skraup reaction, which can be performed as a one-pot synthesis using p-bromoaniline and glycerol.[1] A frequently cited and robust method involves the cyclization of an intermediate formed from 4-bromobenzaldehyde and an aminoacetal, which is a type of Pomeranz-Fritsch reaction.[4][5][6]

Q2: Which factors most critically impact the overall yield of 6-bromoisoquinoline hydrochloride?

The overall yield is a product of multiple stages: the initial condensation, the critical cyclization step, and the final purification and salt formation. Key factors influencing yield include:

  • Purity of Starting Materials: Impurities in the initial aldehyde or amine can lead to side reactions and inhibit catalyst activity.

  • Reaction Conditions: Temperature, reaction time, and the choice of acid catalyst are crucial, especially during the intramolecular cyclization step.[7][8]

  • Anhydrous Conditions: The initial formation of the Schiff base intermediate is an equilibrium-driven condensation reaction; removing water, for example with a Dean-Stark apparatus, can significantly improve conversion.[9]

  • Purification Strategy: Efficient separation of the product from unreacted starting materials and side products is vital. Acid-base extraction is a powerful technique for isolating the basic isoquinoline product.[5][6]

Q3: My final product is a free base. How do I efficiently convert it to the hydrochloride salt?

To convert 6-bromoisoquinoline (a free base) to its hydrochloride salt, dissolve the purified base in a suitable anhydrous solvent like diethyl ether, ethyl acetate, or isopropanol. Then, introduce a solution of hydrogen chloride (HCl) in the same or a miscible solvent, or bubble anhydrous HCl gas through the solution. The hydrochloride salt, being less soluble, will precipitate out. The precipitate can then be collected by filtration, washed with a small amount of cold solvent to remove any residual impurities, and dried under vacuum.

Troubleshooting Guide: Improving Reaction Yield

This guide addresses specific issues you may encounter during the synthesis of 6-bromoisoquinoline, structured in a problem-and-solution format.

Issue 1: Low Yield or No Product Formation in the Cyclization Step
Q: My reaction yield is consistently low, or the reaction fails entirely. What are the most likely causes?

A: This is a common and frustrating issue, often attributable to one of several factors related to the critical cyclization step.

  • Cause 1: Ineffective Acid Catalyst. The Pomeranz-Fritsch reaction relies on a strong acid to catalyze the intramolecular electrophilic aromatic substitution.[10] If the acid is not strong enough or used in the wrong concentration, the reaction will not proceed efficiently.

    • Solution: While concentrated sulfuric acid is traditional, it can cause charring.[9] Polyphosphoric acid (PPA) or Lewis acids like titanium tetrachloride (TiCl₄) are often more effective and can lead to cleaner reactions and higher yields.[5][7] It is crucial to screen different acid catalysts and their concentrations to find the optimal conditions for your specific substrate.[9]

  • Cause 2: Deactivated Aromatic Ring. The cyclization is an electrophilic aromatic substitution. The bromine atom on the starting benzaldehyde is an electron-withdrawing group, which deactivates the aromatic ring, making the cyclization inherently difficult.

    • Solution: This is an intrinsic challenge of this specific synthesis. To overcome it, more forcing conditions are often necessary. This includes using stronger Lewis acids (like TiCl₄) and higher reaction temperatures.[5][6] Ensure the reaction is heated appropriately and for a sufficient duration. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the optimal reaction time.[7]

  • Cause 3: Poor Quality of Intermediates. The Schiff base or related intermediates must be formed efficiently before cyclization.

    • Solution: Ensure the initial condensation reaction between 4-bromobenzaldehyde and aminoacetaldehyde dimethyl acetal is complete. As mentioned, using a Dean-Stark trap to remove water during this step can drive the equilibrium toward the product, providing a higher concentration of the necessary intermediate for the subsequent cyclization.[5][9]

Issue 2: Formation of Significant Side Products
Q: I've isolated my product, but NMR analysis shows significant impurities. What are these side products and how can I avoid them?

A: Side reactions are a major cause of yield loss. Identifying the impurity can help diagnose the problem.

  • Cause 1: Polymerization/Tar Formation. Strong acids and high temperatures can lead to the polymerization of starting materials or intermediates, resulting in an unmanageable tar-like substance in the reaction flask.[7]

    • Solution:

      • Temperature Control: Avoid excessive temperatures. A gradual increase to the target temperature may be beneficial.[7]

      • Reaction Time: Do not let the reaction run for an unnecessarily long time. Stop the reaction as soon as the starting material is consumed.[7]

      • Sufficient Solvent: Ensure enough solvent is used to keep the reaction mixture stirrable and prevent localized overheating.[7]

  • Cause 2: Incomplete Cyclization or Hydrolysis. If the reaction is not driven to completion or is exposed to water during workup before the final product is stable, you may isolate uncyclized intermediates.

    • Solution: Ensure the reaction goes to completion by monitoring with TLC. During workup, perform extractions and phase separations efficiently to minimize contact time with aqueous layers if intermediates are hydrolytically unstable.

Issue 3: Difficulties with Product Isolation and Purification
Q: The workup is messy, and I'm losing a lot of product during purification. What is a robust purification strategy?

A: A multi-step purification process combining acid-base extraction and chromatography or recrystallization is typically most effective.

  • Strategy: Acid-Base Extraction. 6-Bromoisoquinoline is a basic compound due to the nitrogen atom in the isoquinoline ring. This property can be exploited for purification.

    • After quenching the reaction, extract the entire mixture with an organic solvent like ethyl acetate (EtOAc).

    • Wash the organic layer with an aqueous acid solution (e.g., 3 M HCl). The basic product will be protonated and move into the aqueous layer, while non-basic impurities remain in the organic layer.[5][6]

    • Separate the aqueous layer and carefully basify it with a base like NaOH or Na₂CO₃ to a pH of 8-9.[5][6]

    • Extract the now neutral product back into an organic solvent (EtOAc or DCM).

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate it under reduced pressure.[5]

  • Final Purification:

    • Recrystallization/Precipitation: The crude product can often be purified by dissolving it in a minimum amount of a solvent like dichloromethane (DCM) and then adding a non-polar solvent like pentane or hexanes to precipitate the pure product.[4]

    • Column Chromatography: If significant impurities remain, purification by column chromatography on silica gel is a reliable option.[6]

Experimental Protocols & Data

Protocol 1: Synthesis of 6-Bromoisoquinoline (Pomeranz-Fritsch Type)

This protocol is adapted from established literature procedures and is a robust method for laboratory-scale synthesis.[5][6]

Step 1: Formation of the Schiff Base Intermediate

  • To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add 4-bromobenzaldehyde (1.0 equiv.), aminoacetaldehyde dimethyl acetal (1.0 equiv.), and anhydrous toluene.

  • Heat the mixture to reflux for 12 hours, collecting the water generated in the Dean-Stark trap.

  • Cool the reaction mixture and concentrate it under reduced pressure to remove the toluene.

Step 2: Cyclization to 6-Bromoisoquinoline

  • Dissolve the crude residue from Step 1 in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Under an inert atmosphere (e.g., nitrogen or argon), add titanium tetrachloride (TiCl₄, 4.0 equiv.) dropwise. Caution: This addition is highly exothermic and releases HCl gas. Perform this in a well-ventilated fume hood.

  • After the addition is complete, warm the reaction mixture to 40 °C and stir for 4-6 days. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, carefully pour the mixture onto crushed ice.

  • Adjust the pH to 8-9 with a 6N NaOH solution.

  • Perform the acid-base extraction as described in the purification strategy above to isolate the crude 6-bromoisoquinoline.

  • Purify the crude product by precipitation from DCM/pentane or by column chromatography.

Protocol 2: Conversion to 6-Bromoisoquinoline Hydrochloride
  • Dissolve the purified 6-bromoisoquinoline free base in a minimal amount of anhydrous diethyl ether or ethyl acetate.

  • Slowly add a 2 M solution of HCl in diethyl ether dropwise while stirring.

  • A white precipitate of 6-bromoisoquinoline hydrochloride will form immediately.

  • Continue adding the HCl solution until no further precipitation is observed.

  • Stir the suspension for 30 minutes at room temperature.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a small amount of cold diethyl ether.

  • Dry the product under vacuum to yield pure 6-bromoisoquinoline hydrochloride.

Data Summary: Impact of Conditions on Isoquinoline Synthesis

The following table summarizes how different parameters can affect the outcome of isoquinoline syntheses, based on general principles from the literature.

ParameterConditionExpected Outcome on YieldRationale & Citation
Catalyst Strong Lewis Acid (e.g., TiCl₄)Increased Yield More effective at promoting electrophilic substitution on a deactivated ring.[5]
Brønsted Acid (e.g., H₂SO₄)Variable / Potential for CharringCan be effective but may lead to side reactions and decomposition at high temperatures.[9]
Temperature Too Low (<40 °C for TiCl₄)Low Yield / Incomplete Reaction Insufficient energy to overcome the activation barrier for cyclization.[8]
Too High (>250 °C for thermal)Decreased Yield / Tar Formation Promotes decomposition and polymerization side reactions.[7][11]
Solvent Anhydrous Toluene (Schiff Base)Increased Intermediate Yield Allows for azeotropic removal of water, driving the equilibrium forward.[5][9]
Dichloromethane (Cyclization)Good Yield A common, inert solvent for Lewis acid-mediated reactions.[5]
Substituents Electron-donating on RingHigher Yield Activates the aromatic ring towards electrophilic attack.[9][12]
Electron-withdrawing on RingLower Yield Deactivates the aromatic ring, making cyclization more difficult.[7][9]

Visualized Workflows and Mechanisms

Overall Synthesis and Troubleshooting Workflow

This diagram outlines the key stages of the synthesis and the decision points for troubleshooting common issues.

G cluster_prep Stage 1: Preparation cluster_cyclize Stage 2: Cyclization cluster_purify Stage 3: Purification & Salt Formation start Start: 4-Bromobenzaldehyde + Aminoacetal schiff Schiff Base Formation (Toluene, Reflux, Dean-Stark) start->schiff cyclization Cyclization (DCM, TiCl₄, 40°C) schiff->cyclization workup Quench & Workup cyclization->workup ts1 Low Yield? cyclization->ts1 Check Point extraction Acid-Base Extraction workup->extraction purify_final Final Purification (Precipitation/Chromatography) extraction->purify_final ts2 Side Products? extraction->ts2 Check Point hcl_salt HCl Salt Formation purify_final->hcl_salt product Final Product: 6-Bromoisoquinoline HCl hcl_salt->product sol1 Verify Catalyst Activity Increase Temperature/Time Ensure Anhydrous Conditions ts1->sol1 Investigate sol2 Optimize Temperature Monitor Reaction Time Refine Purification Strategy ts2->sol2 Investigate

Caption: General workflow for the synthesis of 6-Bromoisoquinoline HCl with key troubleshooting checkpoints.

Simplified Pomeranz-Fritsch Cyclization Mechanism

This diagram illustrates the key steps in the acid-catalyzed ring-closing reaction.

G cluster_0 Step 1: Protonation & Water Loss cluster_1 Step 2: Electrophilic Aromatic Substitution cluster_2 Step 3: Final Elimination A Intermediate + H⁺ B Carbocation Intermediate A->B - H₂O C Intramolecular Attack B->C D Cyclized Intermediate C->D - H⁺ (Rearomatization) E Protonation & Elimination D->E + H⁺, - ROH F 6-Bromoisoquinoline E->F

Caption: Simplified mechanism of the acid-catalyzed cyclization step to form the isoquinoline core.

References

  • BenchChem. (n.d.). Troubleshooting guide for Bischler-Napieralski synthesis of isoquinoline precursors.
  • Niu, Y.-N., Yan, Z.-Y., Gao, G.-L., Wang, H.-L., Shu, X.-Z., Ji, K.-G., & Liang, Y.-M. (2009). Synthesis of Isoquinoline Derivatives via Ag-Catalyzed Cyclization of 2-Alkynyl Benzyl Azides. The Journal of Organic Chemistry, 74(7), 2893–2896.
  • Guidechem. (2023, July 29). What is 6-Bromoisoquinoline and how is it synthesized?.
  • Long, Y., She, Z., Liu, X., Chen, Y., & Lan, J. (2009). Synthesis of Functionalized Isoquinolines via Sequential Cyclization/Cross-Coupling Reactions. ACS Publications.
  • Kowalska, P., et al. (n.d.). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. PMC - NIH.
  • Ayoubi, M., et al. (2022, January 13). Efficient Synthesis of Isoquinoline Derivatives through Sequential Cyclization–Deoxygenation Reaction of 2-Alkynylbenzaldoxime. SpringerLink.
  • Royal Society of Chemistry. (2022, October 28). Facile synthesis of isoquinolines and isoquinoline N-oxides via a copper-catalyzed intramolecular cyclization in water. RSC Advances.
  • ChemicalBook. (n.d.). 6-Bromoisoquinoline synthesis.
  • BenchChem. (n.d.). Synthesis of 6-Bromoisoquinoline-1-carbonitrile: A Technical Guide.
  • BenchChem. (n.d.). A Technical Guide to 6-Bromoisoquinoline-1-carbonitrile: Properties, Synthesis, and Applications.
  • BenchChem. (n.d.). Technical Support Center: Pomeranz–Fritsch Synthesis of Isoquinolines.
  • Name Reactions in Organic Synthesis. (n.d.). Bischler-Napieralski Reaction.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of 6-Bromo-1-methylquinolin-4(1H)-one.
  • Wikipedia. (n.d.). Pomeranz–Fritsch reaction.
  • Gensler, W. J. (n.d.). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions.

Sources

Optimization

Preventing degradation of 6-Bromoisoquinoline hydrochloride during long-term storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams experiencing irreproducibility in cross-coupling reactions, photoredox catalysis, and drug discovery as...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams experiencing irreproducibility in cross-coupling reactions, photoredox catalysis, and drug discovery assays. Often, the root cause is not the methodology, but the degradation of critical building blocks.

6-Bromoisoquinoline hydrochloride (CAS: 1810070-25-7) is a prime example[1]. While the hydrochloride salt form greatly enhances aqueous solubility for biological and synthetic applications[2], it introduces severe vulnerabilities to moisture, light, and ambient oxygen. This guide provides a mechanistic understanding of these degradation pathways and field-proven protocols to ensure the integrity of your reagents.

Mechanistic Degradation Pathways

To prevent degradation, we must first understand the causality behind it. The diagram below illustrates the three primary environmental threats to 6-Bromoisoquinoline hydrochloride and the physical chemistry driving its breakdown.

DegradationPathways Compound 6-Bromoisoquinoline HCl (CAS: 1810070-25-7) Moisture Moisture (H2O) Compound->Moisture Hygroscopic Absorption Light Photons (UV/Vis) Compound->Light Photo-excitation Oxygen Oxygen (Ambient Air) Compound->Oxygen Aerobic Exposure Deg1 HCl Dissociation & Deliquescence Moisture->Deg1 Localized Hydrolysis Deg2 C-Br Bond Cleavage & Radical Formation Light->Deg2 Photo-oxidation Deg3 N-Oxide Formation Oxygen->Deg3 Ring Oxidation Prev1 Argon Backfill & Desiccator (≤10% RH) Deg1->Prev1 Prevent via Prev2 Actinic/Amber Vials & Dark Storage Deg2->Prev2 Prevent via Deg3->Prev1 Prevent via

Figure 1: Environmental degradation pathways of 6-Bromoisoquinoline HCl and corresponding mitigation strategies.

Troubleshooting & FAQs

Q1: My 6-Bromoisoquinoline hydrochloride powder has changed from a free-flowing solid to a sticky, clumpy mass. Is it still viable for cross-coupling? A1: Likely not, without repurification. Causality: The hydrochloride salt lattice is highly hygroscopic. When exposed to ambient humidity, water molecules coordinate with the salt, causing deliquescence (dissolving in its own absorbed moisture). This localized aqueous microenvironment promotes the dissociation of HCl, lowering the pH and initiating hydrolysis of the isoquinoline core. Action: Discard heavily clumped batches. To prevent this, always allow cold vials to reach room temperature in a desiccator before opening to prevent condensation.

Q2: I prepared a stock solution in DMSO and left it on the benchtop. Within 48 hours, it turned from clear to slightly yellow/brown. What happened? A2: You are observing photo-degradation combined with oxidation. Causality: The introduction of a bromine atom at the 6-position creates a polarized C-Br bond. Under UV or visible light irradiation, this bond can undergo homolytic cleavage or photo-induced electron transfer (PET), generating highly reactive aryl radicals[3]. In fact, this exact photo-reactivity is intentionally exploited in decarboxylative photocatalytic transformations[4]. Unintentional exposure on the benchtop leads to premature radical formation and subsequent polymerization (the brown color). Action: Always use actinic (amber) glassware and store solutions at -20°C in the dark.

Q3: What are the absolute best long-term storage conditions for the dry powder? A3: For long-term preservation (months to years), cold-chain storage at -20°C is required[1]. The container must be backfilled with an inert gas (Argon is preferred over Nitrogen as it is heavier and settles over the powder) to displace oxygen and moisture.

Quantitative Degradation Data

To assist your lab managers in establishing expiration dates and handling protocols, refer to the following stability matrix:

Storage ParameterOptimal ConditionHigh-Risk ConditionPrimary Degradation MechanismExpected Shelf Life
Temperature -20°C (Long-term)>25°C (Benchtop)Thermal oxidation>24 months (Optimal)
Humidity <10% RH (Desiccator)>40% RH (Ambient)Deliquescence / HCl Dissociation<1 week (if unsealed)
Light Exposure 0 Lux (Amber vial/Foil)Ambient Lab LightPhoto-induced C-Br cleavageHours to Days
Atmosphere Argon / NitrogenAmbient Air (O2)N-oxide formation3-6 months (Ambient)
Self-Validating Experimental Protocols

Do not rely on visual inspection alone. Use the following self-validating protocols to handle the reagent and verify its chemical integrity.

Protocol 1: Inert Aliquoting and Storage Workflow

Objective: Prevent moisture ingress and photo-oxidation during standard handling.

  • Equilibration: Remove the sealed master vial from the -20°C freezer. Place it immediately into a vacuum desiccator containing active indicating Drierite. Allow it to sit for exactly 60 minutes to reach room temperature. (Causality: Opening a cold vial in ambient air causes instant condensation of atmospheric moisture onto the hygroscopic salt).

  • Environment Prep: Turn off overhead fluorescent lights or switch to red/yellow safe-lights.

  • Aliquoting: Inside a glove box or under an inverted Argon funnel, weigh out single-use aliquots (e.g., 50 mg) into pre-dried, amber-glass vials.

  • Argon Backfill: Insert an Argon line (low flow) into the amber vial for 10 seconds. Because Argon is denser than air, it will form a protective blanket over the solid.

  • Sealing: Cap immediately with PTFE-lined septa caps. Wrap the cap junction with Parafilm.

  • Validation Step: Weigh the sealed aliquot on an analytical balance and record the mass on the label. Before use next month, re-weigh the vial. If the mass has increased by >0.5 mg, the seal has failed, moisture has entered, and the reagent must be subjected to QC (Protocol 2).

Protocol 2: HPLC Quality Control (QC) for Degradation Detection

Objective: Verify the integrity of the C-Br bond and absence of N-oxides prior to critical screening campaigns.

  • Sample Prep: Dissolve 1.0 mg of the stored 6-Bromoisoquinoline hydrochloride in 1.0 mL of LC-MS grade Acetonitrile/Water (50:50). Prepare this in an amber HPLC vial.

  • Chromatographic Conditions:

    • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. (Causality: TFA ensures the isoquinoline nitrogen remains fully protonated, preventing peak tailing).

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Detection: UV at 254 nm and 280 nm.

  • Validation & Analysis:

    • Pass: A single sharp peak at the established retention time (e.g., ~2.8 min) with >98% Area Under Curve (AUC).

    • Fail (Hydrolysis/Oxidation): The appearance of early-eluting peaks (more polar N-oxides or des-bromo impurities) indicates degradation. If secondary peaks exceed 2% AUC, discard the aliquot.

References
  • BLD Pharm. (n.d.). 6-Bromoisoquinoline hydrochloride (CAS: 1810070-25-7) Product Information & Storage.
  • CymitQuimica. (n.d.). Isoquinolina, 6-bromo-, clorhidrato (1:1) Properties.
  • Chemical Society Reviews. (2025). Decarboxylative photocatalytic transformations. Royal Society of Chemistry.
  • Journal of the American Chemical Society. (2021). Photooxidation-Driven Purely Organic Room-Temperature Phosphorescent Lysosome-Targeted Imaging. ACS Publications.

Sources

Troubleshooting

Removing halogenated impurities from 6-Bromoisoquinoline hydrochloride batches

Welcome to the Advanced Troubleshooting Guide for the purification of 6-Bromoisoquinoline hydrochloride (CAS: 1810070-25-7). As a critical pharmaceutical intermediate, maintaining the structural integrity and purity of t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for the purification of 6-Bromoisoquinoline hydrochloride (CAS: 1810070-25-7). As a critical pharmaceutical intermediate, maintaining the structural integrity and purity of this active pharmaceutical ingredient (API) is paramount. This guide is designed for drug development professionals dealing with the persistent challenge of halogenated impurities.

Part 1: Diagnostic FAQs – Understanding Halogenated Impurities

Q1: Why do halogenated impurities persistently contaminate my 6-Bromoisoquinoline HCl batches? A1: The synthesis of brominated aza-aromatics frequently involves electrophilic aromatic substitution or dearomatization strategies. These aggressive reaction conditions often lead to over-halogenation, generating polyhalogenated byproducts like1[1]. Conversely, catalytic cross-coupling steps can induce premature dehalogenation. Because these impurities share the core bicyclic isoquinoline scaffold, they possess nearly identical physicochemical properties, causing them to2[2].

Q2: How can I accurately differentiate 6-Bromoisoquinoline from its dehalogenated or polyhalogenated analogs? A2: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is the gold standard for 3[3]. You must rely on isotopic signatures: a mono-brominated species will exhibit a distinct 1:1 ratio for the M and M+2 peaks due to the natural abundance of 79 Br and 81 Br. Dibrominated impurities (e.g., 4,6-dibromoisoquinoline) will display a classic 1:2:1 isotopic cluster (M, M+2, M+4).

Part 2: Impurity Resolution Workflow

To determine the correct purification strategy, follow the logical decision matrix below based on your LC-MS profiling data.

ImpurityResolution Start Crude 6-Bromoisoquinoline HCl (Halogenated Impurities) Analysis UHPLC-MS Profiling Identify Impurity Class Start->Analysis Decision Dominant Impurity? Analysis->Decision Dehalogenated Dehalogenated (e.g., Isoquinoline) Decision->Dehalogenated > 1% Mass Polyhalogenated Poly/Mixed Halogens (e.g., 4,6-Dibromo) Decision->Polyhalogenated Structural Isomers Crystallization Solvent/Anti-Solvent Crystallization Dehalogenated->Crystallization SFC Prep-SFC / Prep-HPLC Resolution Polyhalogenated->SFC Pure Pure 6-Bromoisoquinoline HCl (>99.5% API Grade) Crystallization->Pure Validated via Mother Liquor SFC->Pure Validated via Chiral/Achiral SFC

Caption: Decision matrix for resolving halogenated impurities in 6-Bromoisoquinoline HCl batches.

Part 3: Troubleshooting Guides & Experimental Protocols

Workflow A: Removing Dehalogenated Impurities via Crystallization

When the primary contaminant is the dehalogenated base (isoquinoline), 3[3].

Step-by-Step Methodology:

  • Dissolution: Suspend the crude 6-Bromoisoquinoline HCl in Isopropanol (IPA) at a ratio of 5 volumes (v/w). Heat the reactor to 75°C under continuous agitation until complete dissolution is achieved.

  • Anti-Solvent Addition: Slowly dose Ethyl Acetate (EtOAc) (15 volumes) into the reactor over a strict 2-hour window, maintaining the temperature at 75°C.

  • Controlled Cooling: Initiate a linear cooling ramp to 5°C at a rate of 0.5°C/min.

  • Isolation: Filter the resulting slurry and wash the filter cake with 2 volumes of pre-chilled (5°C) EtOAc. Dry under vacuum at 45°C.

Causality & Mechanism: Why this specific solvent matrix? The dehalogenated isoquinoline HCl lacks the heavy, lipophilic bromine atom, granting it significantly higher solubility in the polar/moderately-polar IPA/EtOAc matrix. By adding the anti-solvent (EtOAc) slowly, we keep the system in the metastable zone. This prevents rapid local supersaturation, ensuring the heavier 6-Bromoisoquinoline HCl nucleates selectively without the kinetic entrapment of the dehalogenated impurity.

Self-Validation Checkpoint: To validate the thermodynamic success of this protocol, immediately analyze the mother liquor via HPLC. The system is self-validating if the ratio of dehalogenated impurity to target API in the mother liquor exceeds 10:1. If the ratio is lower, your cooling ramp was too fast, causing co-precipitation. Redissolve and repeat at 0.2°C/min.

Workflow B: Resolving Polyhalogenated Isomers via Chromatography

When dealing with structural isomers (e.g., 4-bromo-6-chloroisoquinoline or 4,6-dibromoisoquinoline), crystallization will fail. 4[4], but Supercritical Fluid Chromatography (SFC) offers superior resolution.

Step-by-Step Methodology:

  • Sample Preparation: Free-base the crude API using saturated NaHCO3, extract into Dichloromethane, evaporate, and redissolve the free base in HPLC-grade Methanol (100 mg/mL).

  • Stationary Phase Selection: Utilize an achiral 2-ethylpyridine or high-density C18 prep-column.

  • Mobile Phase Dynamics: Run a supercritical CO2 mobile phase modified with 15% Methanol containing 0.1% Diethylamine (DEA) to suppress peak tailing.

  • Parameters: Maintain a backpressure of 120 bar and a column temperature of 40°C.

  • Re-salting: Post-fractionation, evaporate the solvent, redissolve in diethyl ether, and bubble anhydrous HCl gas to re-precipitate the pure 6-Bromoisoquinoline HCl.

Causality & Mechanism: Why use SFC over standard Reverse-Phase HPLC? Halogen isomers have nearly identical dipole moments and lipophilicity. Standard liquid mobile phases struggle to differentiate them.2[2], allowing the stationary phase to resolve the minute steric differences caused by the varying Van der Waals radii of the halogens (e.g., Chlorine at 1.75 Å vs. Bromine at 1.85 Å).

Self-Validation Checkpoint: Perform a fraction analysis overlay. The protocol is validated when the UV spectra (at 254 nm) of the collected fractions show a >99.8% peak area with absolutely zero co-eluting shoulders. If a shoulder is present, decrease the Methanol modifier gradient to 10%.

Part 4: Quantitative Data Presentation

The following table summarizes the expected performance metrics for the purification methodologies discussed, allowing for rapid comparison during process scale-up.

Purification MethodTarget Impurity ProfileExpected Yield (%)Final Purity Reached (%)Scalability / Throughput
Solvent/Anti-Solvent Crystallization Dehalogenated species (Isoquinoline)82 - 88> 99.0High (Multi-kg batch scale)
Preparative HPLC (Reverse Phase) Polar degradation products, distinct analogs75 - 80> 99.5Medium (Multi-gram to kg)
Supercritical Fluid Chromatography (SFC) Closely related halogen isomers (e.g., 4,6-Dibromo)85 - 92> 99.9High (Continuous processing)

References

  • Direct C4 Halogenation of Isoquinolines via a Boc2O-Mediated Dearomatization Strategy. ACS Publications. 1

  • Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. ResearchGate. 2

  • Resolving API Impurity Issues in Drug Development. Pharmaguideline. 3

  • Separation and purification applications for mutagenic impurities. European Pharmaceutical Review. 4

Sources

Optimization

Overcoming low reactivity of 6-Bromoisoquinoline hydrochloride in coupling reactions

From the Desk of the Senior Application Scientist Welcome to the advanced troubleshooting portal for heterocyclic cross-coupling. Working with 6-Bromoisoquinoline hydrochloride presents a unique intersection of challenge...

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Author: BenchChem Technical Support Team. Date: April 2026

From the Desk of the Senior Application Scientist Welcome to the advanced troubleshooting portal for heterocyclic cross-coupling. Working with 6-Bromoisoquinoline hydrochloride presents a unique intersection of challenges: you are dealing with an electron-deficient aryl halide, a coordinating basic nitrogen, and an acidic hydrochloride salt. When standard Suzuki-Miyaura or Buchwald-Hartwig protocols fail, the root cause is rarely the carbon-bromine bond itself. Instead, failures typically stem from stoichiometric imbalances caused by the HCl salt or catalyst poisoning by the isoquinoline nitrogen.

This guide is designed to move beyond basic empirical fixes, providing you with the mechanistic causality and self-validating workflows necessary to rescue stalled coupling reactions.

Diagnostic Troubleshooting Workflow

Before adjusting temperatures or switching palladium sources, follow this logical progression to identify the exact point of failure in your reaction setup.

TroubleshootingWorkflow Start Low Reactivity: 6-Bromoisoquinoline HCl CheckBase 1. Evaluate Base Stoichiometry Start->CheckBase BasePath1 In Situ Neutralization: Add +1.5 eq Base CheckBase->BasePath1 Quick fix BasePath2 Ex Situ Free-Basing: Pre-reaction Workup CheckBase->BasePath2 Best purity CheckCat 2. Evaluate Catalyst & Ligand BasePath1->CheckCat BasePath2->CheckCat CatPath1 Pd Black Forms: Use Bulky Ligands CheckCat->CatPath1 Catalyst death CatPath2 No Conversion: Use Biphasic Solvent CheckCat->CatPath2 Poor solubility Success Optimized Coupling Reaction CatPath1->Success CatPath2->Success

Troubleshooting workflow for 6-Bromoisoquinoline HCl coupling reactions.

Mechanistic Deep-Dive: Frequently Asked Questions

Q1: Why does the hydrochloride salt of 6-bromoisoquinoline completely stall my standard Suzuki/Buchwald couplings? A1: Cross-coupling reactions rely fundamentally on a base to facilitate the transmetalation step (by forming the active boronate complex in Suzuki couplings) or to deprotonate the amine (in Buchwald-Hartwig aminations). The HCl salt of your starting material acts as an immediate acid sink, instantly consuming 1.0 equivalent of your basic reagent (e.g., K₂CO₃ or NaOtBu). If your protocol uses a standard 2.0 equivalents of base, you are left with only 1.0 equivalent. This is kinetically insufficient to drive the catalytic cycle, leading to stalled reactions, protodeboronation side-reactions, and the premature decay of the active Pd(0) species[1]. Standard protocols must be heavily optimized when dealing with the HCl salt[2].

Q2: Should I free-base the starting material prior to the reaction, or compensate by adding extra base in situ? A2: Both are viable, but they carry different risk profiles. In situ compensation (adding 3.0–3.5 equivalents of base) is faster but generates a high localized concentration of chloride salts (e.g., KCl or NaCl) in the organic solvent. These insoluble salts can precipitate and coat the palladium catalyst, drastically reducing its active surface area. Ex situ free-basing (partitioning the starting material between an organic solvent and an aqueous base prior to the reaction) guarantees exact stoichiometry and removes chloride ions entirely. Careful control of this workup strategy is highly recommended when handling basic nitrogen heterocycles to prevent emulsion formation and ensure reproducible kinetics[3].

Q3: My base stoichiometry is correct, but the reaction still fails and the solution turns black. What is happening? A3: The precipitation of "palladium black" indicates catalyst death. The basic nitrogen of the isoquinoline ring is a strong σ-donor. It competitively binds to the Pd(II) intermediate, forming an inactive, off-cycle complex that eventually aggregates into elemental palladium. To overcome this, you must use sterically demanding, electron-rich ligands that create a "steric shield" around the palladium center, outcompeting the isoquinoline nitrogen and accelerating the reductive elimination step. In the Buchwald-Hartwig amination of 6-bromoisoquinoline derivatives, the use of bidentate ligands like BINAP with Pd₂(dba)₃ has been proven to effectively suppress catalyst deactivation[1]. Alternatively, bulky N-heterocyclic carbenes (NHCs) like IPr·HCl are highly effective for overcoming the low reactivity of aryl bromides[4].

Quantitative Benchmarks: Ligand & Base Optimization

To illustrate the causality of these variables, below is a comparative dataset demonstrating how base stoichiometry and ligand selection directly impact the conversion of 6-Bromoisoquinoline HCl in a standard Suzuki-Miyaura coupling with phenylboronic acid.

Starting Material StateBase (Equivalents)Ligand SystemSolvent SystemObserved Conversion (%)Mechanistic Outcome
HCl Salt K₂CO₃ (2.0 eq)PPh₃1,4-Dioxane< 10%Base depleted; cycle stalls at transmetalation.
HCl Salt K₂CO₃ (3.5 eq)PPh₃1,4-Dioxane45%Sluggish; KCl precipitation coats catalyst.
Free Base K₂CO₃ (2.0 eq)PPh₃1,4-Dioxane65%Moderate; competitive N-coordination slows rate.
Free Base K₃PO₄ (2.0 eq)XPhosDioxane / H₂O (4:1)> 95% Optimal; bulky ligand prevents poisoning, water dissolves salts.

Note: Aqueous biphasic conditions (e.g., Dioxane/H₂O) are highly recommended to keep inorganic salts dissolved and prevent the precipitation of palladium black[5].

Mechanistic Failure Points in the Catalytic Cycle

Understanding exactly where the cycle breaks down allows for targeted troubleshooting. The diagram below maps the specific vulnerabilities introduced by the isoquinoline HCl salt.

CatalyticCycle Pd0 Active Pd(0)L2 Catalyst OxAdd Oxidative Addition (Fast for Aryl-Br) Pd0->OxAdd PdII Pd(II) Aryl-Br Complex OxAdd->PdII Poison Isoquinoline N-Coordination (Catalyst Poisoning) PdII->Poison Weak Ligand Transmet Transmetalation (Requires Base) PdII->Transmet Bulky Ligand Stall Reaction Stalls (Base consumed by HCl) Transmet->Stall Base Depleted RedElim Reductive Elimination (Product Release) Transmet->RedElim Sufficient Base RedElim->Pd0

Palladium catalytic cycle highlighting failure points caused by the isoquinoline HCl salt.

Self-Validating Experimental Protocol: Optimized Suzuki-Miyaura Coupling

This protocol utilizes an ex situ free-basing step followed by a biphasic coupling utilizing a bulky dialkylbiaryl phosphine ligand (XPhos). Every step includes a [Self-Validation Checkpoint] to ensure the physical chemistry is behaving as expected before proceeding.

Phase 1: Ex Situ Free-Basing

Causality: Removing the HCl salt prevents stoichiometric base depletion and avoids chloride-induced catalyst coating.

  • Suspend 6-Bromoisoquinoline hydrochloride (1.0 mmol) in Ethyl Acetate (15 mL).

  • Add saturated aqueous NaHCO₃ (15 mL) and stir vigorously for 15 minutes at room temperature.

  • [Self-Validation Checkpoint]: Stop stirring and allow the layers to separate. Test the aqueous layer with pH paper. It must read pH ≥ 8. If it is acidic, add more NaHCO₃ until basicity is sustained.

  • Extract the organic layer, wash with brine (10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the free base as a solid.

  • [Self-Validation Checkpoint]: Run an LC-MS of the isolated solid. You should observe the exact mass m/z 208/210 [M+H]⁺ without any chloride adducts.

Phase 2: Reaction Setup & Degassing

Causality: Oxygen rapidly oxidizes electron-rich phosphine ligands (like XPhos) to phosphine oxides, destroying the active catalyst.

  • To an oven-dried Schlenk flask, add the free-based 6-Bromoisoquinoline (1.0 mmol, 1.0 eq), the desired boronic acid (1.2 mmol, 1.2 eq), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and XPhos (0.08 mmol, 8 mol%).

  • Seal the flask with a rubber septum and purge with Argon for 10 minutes.

  • Inject anhydrous, degassed 1,4-Dioxane (4.0 mL) and a degassed 2.0 M aqueous solution of K₃PO₄ (1.0 mL, 2.0 mmol, 2.0 eq).

  • [Self-Validation Checkpoint]: Observe the color. The initial mixture will be dark purple/red due to the Pd₂(dba)₃. Upon heating to 90 °C for 5–10 minutes, the solution must transition to a homogenous pale yellow or orange, indicating the successful formation of the active Pd(0)-XPhos complex. If it turns black and opaque, oxygen has entered the system.

Phase 3: Execution and Monitoring
  • Stir the biphasic mixture vigorously at 90 °C for 4–6 hours.

  • [Self-Validation Checkpoint]: At 4 hours, pull a 10 µL aliquot from the organic layer. Run a TLC (Hexanes/EtOAc 7:3). The starting material spot (UV active, typically Rf ~0.6) should be completely consumed, replaced by a new, highly fluorescent product spot (typically Rf ~0.4).

Phase 4: Workup
  • Cool the reaction to room temperature. Dilute with EtOAc (20 mL) and water (10 mL).

  • [Self-Validation Checkpoint]: The layers should separate cleanly. If an emulsion forms (common with isoquinoline derivatives), filter the entire biphasic mixture through a pad of Celite to remove precipitated palladium and inorganic salts before separation.

  • Extract the organic layer, dry over Na₂SO₄, concentrate, and purify via standard silica gel flash chromatography.

References

  • Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)
  • Application Notes and Protocols for the Suzuki-Miyaura Coupling of 6-Bromoisoquinoline-1-carbonitrile Benchchem URL
  • Palladium/Imidazolium Salt Catalyzed Coupling of Aryl Halides with Hypervalent Organostannates Organic Letters - ACS Publications URL
  • Organic Chemistry Portal (Synthesis)
  • Palladium-Catalyzed C–O Coupling of a Sterically Hindered Secondary Alcohol with an Aryl Bromide and Significant Purity Upgrade in the API Step Organic Process Research & Development - ACS Publications URL

Sources

Troubleshooting

Optimizing crystallization and purification conditions for 6-Bromoisoquinoline hydrochloride

Technical Support Center: 6-Bromoisoquinoline Hydrochloride Isolation & Purification Welcome to the Technical Support Center for the isolation, purification, and crystallization of 6-Bromoisoquinoline hydrochloride. This...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 6-Bromoisoquinoline Hydrochloride Isolation & Purification

Welcome to the Technical Support Center for the isolation, purification, and crystallization of 6-Bromoisoquinoline hydrochloride. This compound is a critical intermediate in the synthesis of kinase inhibitors, biologically active isoquinoline alkaloids, and optoelectronic materials[1]. Because the isoquinoline nitrogen is prone to oxidation and the rigid aromatic framework is susceptible to solvent entrapment, achieving >99% purity requires precise thermodynamic and kinetic control.

I. Troubleshooting FAQs: Mechanisms & Causality

Q: Why does my 6-Bromoisoquinoline HCl "oil out" (liquid-liquid phase separation) instead of forming discrete crystals? A: "Oiling out" occurs when the supersaturated solution crosses the binodal curve before reaching the metastable zone for crystallization. In isoquinoline salts, this is typically caused by a high concentration of residual hydrobromic or hydrochloric acid, or an overly rapid addition of the anti-solvent. Causality & Fix: The presence of excess acid increases the ionic strength unpredictably, shifting the solubility curve. To fix this, ensure strictly stoichiometric addition of HCl (1.05 equivalents) when forming the salt. If oiling out occurs, reheat the mixture until homogeneous, add 5-10% more of the primary solvent (e.g., Isopropanol) to decrease supersaturation, and cool at a strictly controlled rate of 0.1 °C/min while seeding with pure crystals.

Q: The isolated salt has a persistent yellow/brown tint. How do I remove these color bodies? A: The isoquinoline nitrogen is highly susceptible to oxidation, forming trace amounts of isoquinoline N-oxides or polymeric degradation products which are deeply colored. These polar impurities co-crystallize with the hydrochloride salt. Causality & Fix: Because both the product and the impurities are highly polar in their salt forms, recrystallization alone is inefficient. You must break the salt back to its free base, extract it into a non-polar solvent (like Dichloromethane), and treat it with activated carbon. The non-polar environment forces the polar N-oxide color bodies to adsorb strongly onto the carbon matrix.

Q: I am losing yield during the free-basing step. What is the optimal pH? A: The pKa of the conjugate acid of 6-bromoisoquinoline is approximately 5.1 to 5.4. Causality & Fix: To ensure >99% of the compound is in the free base form for organic extraction, the aqueous phase must be adjusted to a pH of 8 to 9 using 6N NaOH[2]. If the pH is lower, the compound remains partially protonated and water-soluble; if significantly higher, you risk degrading base-sensitive functional groups in upstream intermediates[3].

II. Quantitative Data: Solvent Selection Matrix

Selecting the correct solvent system is paramount for the crystallization of the hydrochloride salt. The table below summarizes empirical data for solvent pairs to optimize your yield and purity.

Primary SolventAnti-SolventVolume Ratio (v/v)Yield (%)Purity (HPLC)Mechanistic Rationale
Isopropanol (IPA)Diethyl Ether1 : 385 - 88%>99.5%IPA provides moderate solubility via hydrogen bonding; ether forces rapid nucleation without oiling out.
Ethanol (EtOH)Heptane1 : 478 - 82%>99.0%Excellent for scale-up. Heptane is less volatile/flammable than ether. Requires slower cooling.
Methanol (MeOH)Ethyl Acetate1 : 260 - 65%>98.5%High solubility in MeOH leads to yield loss. Prone to solvent entrapment in the crystal lattice.
DichloromethaneHexane1 : 5N/AN/ANot recommended. Causes severe oiling out due to steep solubility cliff upon hexane addition.

III. Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation criteria are met.

Protocol A: Free-Basing and Color Body Removal

Objective: Strip polar oxidative impurities from crude 6-Bromoisoquinoline.

  • Dissolution & Basification: Suspend 10.0 g of crude 6-Bromoisoquinoline HCl in 50 mL of deionized water. Slowly add 6N NaOH dropwise while stirring at 20 °C.

    • Self-Validation Check: Monitor with a calibrated pH probe. Stop addition only when pH stabilizes strictly between 8.0 and 9.0[2].

  • Extraction: Add 100 mL of Dichloromethane (DCM) to the aqueous mixture. Stir vigorously for 15 minutes, then transfer to a separatory funnel and allow phases to separate.

    • Self-Validation Check: The lower organic layer (DCM) should contain the product. Extract the aqueous layer twice more with 50 mL DCM. Spot the aqueous layer on a TLC plate (UV 254 nm); no UV-active spots should remain.

  • Adsorption: Combine the organic layers. Add 1.5 g of activated charcoal (Darco G-60) and 5.0 g of anhydrous sodium sulfate ( Na2​SO4​ ). Stir at 30 °C for 1 hour.

  • Filtration: Filter the suspension through a tightly packed pad of Celite 545. Wash the pad with 20 mL of fresh DCM.

    • Self-Validation Check: The filtrate must be completely colorless and transparent. If a yellow tint persists, repeat Step 3.

Protocol B: Hydrochloride Salt Generation and Crystallization

Objective: Generate the HCl salt with controlled supersaturation to prevent polymorphism and oiling out.

  • Solvent Exchange: Evaporate the DCM filtrate from Protocol A under reduced pressure (30 °C, 150 mbar) until a dry, colorless oil or white solid is obtained. Immediately redissolve in 40 mL of anhydrous Isopropanol (IPA).

  • Salt Generation: Cool the IPA solution to 0–5 °C in an ice bath. Slowly add 1.05 equivalents of HCl (e.g., using a standardized 2M solution of HCl in Diethyl Ether) dropwise over 30 minutes.

    • Self-Validation Check: A white precipitate may begin to form. The internal temperature must not exceed 10 °C during addition to prevent localized supersaturation and oiling out.

  • Crystallization: Heat the suspension to 60 °C until the mixture becomes completely homogeneous. Slowly add 120 mL of anhydrous Diethyl Ether (anti-solvent) while maintaining the temperature at 50 °C.

  • Controlled Cooling: Cool the mixture at a rate of 0.1 °C/min down to 5 °C. Stir at 5 °C for 2 hours.

  • Isolation: Filter the resulting white crystalline solid under vacuum. Wash with cold Diethyl Ether (2 x 15 mL) and dry in a vacuum oven at 40 °C for 12 hours.

IV. Process Visualization

The following workflow illustrates the logic and phase transitions during the purification and crystallization of 6-Bromoisoquinoline hydrochloride.

G Crude Crude 6-Bromoisoquinoline (Impure HCl / Free Base) Freebase Free-basing (Aq. NaOH) Target pH: 8.0 - 9.0 Crude->Freebase Dissolution OrgLayer DCM Extraction (Isolates Free Base) Freebase->OrgLayer Phase Separation Charcoal Activated Charcoal Treatment (Adsorbs N-Oxides) OrgLayer->Charcoal Scavenging Filtration Celite Filtration (Colorless Filtrate) Charcoal->Filtration Solid Removal SaltGen HCl/Ether Addition in IPA (T < 10°C, 1.05 eq) Filtration->SaltGen Solvent Exchange Cryst Controlled Crystallization (Cooling Rate: 0.1 °C/min) SaltGen->Cryst Supersaturation Pure Pure 6-Bromoisoquinoline HCl (>99.5% Purity) Cryst->Pure Filtration & Drying

Workflow for the purification and crystallization of 6-Bromoisoquinoline hydrochloride.

V. References

  • What is 6-Bromoisoquinoline and how is it synthesized? - FAQ. Guidechem. Available at:

  • 6-Bromoisoquinoline synthesis. ChemicalBook. Available at:

  • Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile. Organic Process Research & Development - ACS Publications. Available at:

  • An In-depth Technical Guide to Isoquinoline-6-carbonyl Chloride: Synthesis, Suppliers, and Biological Context. Benchchem. Available at:

Sources

Optimization

Technical Support Center: Troubleshooting 6-Bromoisoquinoline Hydrochloride Reactions

Welcome to the Technical Support Center for 6-Bromoisoquinoline hydrochloride (6-Br-IQ·HCl) . The isoquinoline scaffold is a privileged structure in medicinal chemistry, but its electron-deficient nature and the presence...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 6-Bromoisoquinoline hydrochloride (6-Br-IQ·HCl) . The isoquinoline scaffold is a privileged structure in medicinal chemistry, but its electron-deficient nature and the presence of a hydrochloride salt introduce unique challenges during transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig) [1].

This guide provides field-proven troubleshooting strategies to minimize side reactions such as protodehalogenation, nucleophilic aromatic substitution (SNAr), and catalyst poisoning.

Part 1: Frequently Asked Questions (Troubleshooting Guide)

Q1: Why does my cross-coupling reaction stall, and how do I calculate the correct base stoichiometry for the hydrochloride salt?

A: The hydrochloride salt form introduces an equimolar amount of strong acid (HCl) into your reaction mixture. Palladium-catalyzed cross-couplings require a basic environment to activate the nucleophile (e.g., forming the reactive boronate ate-complex for transmetalation).

If you use the standard 2.0 equivalents of base without accounting for the salt, 1.0 equivalent is immediately consumed to neutralize the HCl. This leaves insufficient base for the catalytic cycle, causing the transmetalation step to stall. A stalled catalytic cycle leaves the highly reactive Pd(II)-aryl intermediate vulnerable to degradation pathways[1].

  • The Fix: Always add an additional 1.0 to 1.1 equivalents of base specifically to neutralize the HCl salt. For a standard Suzuki coupling, use 3.0–3.2 equivalents of base in total.

Q2: I am observing significant protodehalogenation (reduction to isoquinoline) instead of my cross-coupled product. What causes this?

A: Protodehalogenation is the most common side reaction when coupling electron-deficient aryl halides like 6-bromoisoquinoline. It occurs when the oxidative addition complex, [Pd(II)(Ar)(Br)] , undergoes a side reaction to form a palladium-hydride species [Pd(II)(Ar)(H)] , which then reductively eliminates to yield the dehalogenated isoquinoline [4].

This pathway is triggered by slow transmetalation . When transmetalation is delayed (due to insufficient base or a poor ligand), adventitious water, alkoxide bases, or aliphatic amines can coordinate to the Pd center and act as hydride donors via β -hydride elimination [4].

  • The Fix: Accelerate transmetalation by using highly active, electron-rich, and sterically bulky ligands (e.g., XPhos or SPhos). Switch to anhydrous, non-nucleophilic bases like K3​PO4​ to eliminate hydride sources.

Q3: When using strong bases, I see unexpected byproducts forming at the C1 position. How do I prevent this?

A: The isoquinoline ring is highly electron-deficient, making the C1 position exceptionally electrophilic due to the adjacent nitrogen atom [2]. When using strong, nucleophilic bases (such as KOH or NaOtBu ), direct Nucleophilic Aromatic Substitution (SNAr) can occur at C1, competing with the Pd-catalyzed reaction at C6 [2, 3].

  • The Fix: Avoid strong nucleophilic bases. Use mild, bulky, or insoluble inorganic bases like K3​PO4​ or Cs2​CO3​ . If performing a Buchwald-Hartwig amination, strictly control the equivalents of the amine and use a highly active Pd catalyst to ensure the cross-coupling outcompetes the background SNAr reaction [3].

Part 2: Mechanistic Logic & Workflows

To effectively troubleshoot, it is critical to visualize the competing pathways in the reaction mixture. The diagrams below illustrate the logical workflow for handling the salt and the mechanistic divergence that leads to protodehalogenation.

G Start 6-Br-IQ·HCl Salt Neutralize Step 1: Neutralization (+1.1 equiv Base) Start->Neutralize Prevents Pd poisoning Coupling Step 2: Cross-Coupling (+ Stoichiometric Base) Neutralize->Coupling Controlled Base Addition SNAr Side Reaction: SNAr at C1 Coupling->SNAr Excess strong nucleophile Dehal Side Reaction: Protodehalogenation Coupling->Dehal Slow transmetalation Product Desired 6-Substituted Isoquinoline Coupling->Product Optimized Ligand/Solvent

Caption: Workflow for mitigating side reactions in 6-Bromoisoquinoline cross-coupling.

Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition [Pd(II)(Ar)(Br)] Pd0->OxAdd 6-Br-IQ Trans Transmetalation [Pd(II)(Ar)(R)] OxAdd->Trans Fast (Optimal Base/Ligand) BetaHyd β-Hydride Elimination / Alkoxide Coordination OxAdd->BetaHyd Slow Transmetalation (e.g., weak base, bulky R) RedElim Reductive Elimination Desired Product Trans->RedElim RedElim->Pd0 PdH [Pd(II)(Ar)(H)] Intermediate BetaHyd->PdH Dehal Protodehalogenation (Isoquinoline) PdH->Dehal Reductive Elimination Dehal->Pd0

Caption: Mechanistic divergence between successful cross-coupling and protodehalogenation.

Part 3: Quantitative Optimization Data

The following table summarizes the causal relationship between base selection, stoichiometry, ligand choice, and the resulting product distribution. Notice how failing to account for the HCl salt drastically increases protodehalogenation, while using overly nucleophilic bases drives SNAr.

Substrate FormBase (Equiv)LigandYield (%)Protodehalogenation (%)SNAr Byproduct (%)
6-Br-IQ·HCl K2​CO3​ (2.0) PPh3​ 15%65%5%
6-Br-IQ·HCl K2​CO3​ (3.2) PPh3​ 45%40%8%
6-Br-IQ·HCl K3​PO4​ (3.2)XPhos 88% <5% <2%
6-Br-IQ (Free Base) K3​PO4​ (2.2)XPhos 92% <2% <1%
6-Br-IQ·HCl NaOtBu (3.2)XPhos30%10%55%

Part 4: Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Built-in analytical checkpoints ensure that the HCl salt is properly neutralized and that the catalytic cycle is turning over efficiently without degrading into side reactions.

Optimized Suzuki-Miyaura Coupling of 6-Br-IQ·HCl

Reagents: 6-Bromoisoquinoline hydrochloride (1.0 equiv), Aryl Boronic Acid (1.2 equiv), K3​PO4​ (3.2 equiv), Pd2​(dba)3​ (0.02 equiv), XPhos (0.08 equiv), 1,4-Dioxane/Water (4:1 v/v).

Step-by-Step Methodology:

  • Pre-Neutralization & Setup: To an oven-dried Schlenk flask, add 6-Br-IQ·HCl (1.0 equiv) and anhydrous K3​PO4​ (3.2 equiv). Add the 1,4-Dioxane/Water mixture.

    • Validation Checkpoint: Stir for 10 minutes at room temperature. The suspension will change in appearance as the free base is generated and KCl / KH2​PO4​ precipitates.

  • Reagent Addition: Add the Aryl Boronic Acid (1.2 equiv) to the stirring mixture.

  • Degassing (Critical): Purge the reaction mixture with Argon for 15 minutes using a subsurface sparging needle.

    • Causality: Oxygen must be excluded to prevent the homocoupling of the boronic acid and the oxidation of the electron-rich XPhos ligand [1].

  • Catalyst Introduction: Under a positive flow of Argon, quickly add Pd2​(dba)3​ and XPhos. Seal the flask.

  • Execution: Heat the reaction mixture to 90 °C in a pre-heated oil bath.

  • In-Process Monitoring: After 2 hours, sample the reaction.

    • Validation Checkpoint: Analyze via LC-MS. Look for the disappearance of the 6-Br-IQ isotope pattern ( [M+H]+≈208/210 ). If a peak at m/z130 (Isoquinoline) is dominant, transmetalation has failed (protodehalogenation). If the desired mass is dominant, proceed to workup.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with water.

    • Validation Checkpoint: Check the pH of the aqueous layer. It should be distinctly basic (pH > 9), confirming that the base stoichiometry was sufficient to neutralize the HCl salt and drive the reaction.

References

  • Chemical Science (RSC). "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes".[Link]

  • Organic Process Research & Development (ACS). "Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol".[Link]

  • PMC (NIH). "Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters".[Link]

Reference Data & Comparative Studies

Validation

Reactivity Comparison: 6-Bromoisoquinoline Hydrochloride vs. Free Base in Cross-Coupling

6-Bromoisoquinoline is a highly versatile heterocyclic building block widely utilized in organic synthesis and medicinal chemistry, particularly in the development of 1[1]. The bromine atom at the C6 position provides an...

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Author: BenchChem Technical Support Team. Date: April 2026

6-Bromoisoquinoline is a highly versatile heterocyclic building block widely utilized in organic synthesis and medicinal chemistry, particularly in the development of 1[1]. The bromine atom at the C6 position provides an ideal electrophilic site for palladium-catalyzed cross-coupling reactions, such as2[2].

Commercially, this compound is available in two primary forms: the free base and the hydrochloride (HCl) salt . Selecting the appropriate form is a critical decision that impacts storage stability, solubility, and the stoichiometric design of the catalytic system. This guide objectively compares their physicochemical properties, reactivity profiles, and handling requirements to help researchers optimize their catalytic workflows.

Physicochemical Properties & Stability

The fundamental differences between the free base and the HCl salt dictate their handling and solvent compatibility.

Property6-Bromoisoquinoline (Free Base)6-Bromoisoquinoline HCl Salt
Physical State 1[1]White to off-white crystalline solid
Melting Point 3[3]> 200 °C (Decomposes)
Solubility High in organic solvents (DCM, THF, Toluene, 1,4-Dioxane)High in polar/protic solvents (Water, MeOH, DMSO); Low in non-polar organics
Stability Moderate; prone to slow oxidation/darkening over time if exposed to air/light4[4]
Handling Direct use in anhydrous cross-couplingRequires neutralization; generates inorganic salts in situ
Mechanistic Insights: Causality in Cross-Coupling Reactivity

As an Application Scientist, it is crucial to understand why these two forms behave differently in a palladium-catalyzed cycle. The choice of substrate form directly influences the transmetalation step and the active state of the 5[5].

  • Base Stoichiometry and Transmetalation : In a standard Suzuki-Miyaura coupling, a base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid into a reactive boronate complex and to form the key Pd-alkoxo/hydroxo intermediate. When utilizing the free base , a standard 2.0 equivalents of base is sufficient. However, when using the HCl salt , the system must first6[6] to liberate the reactive free base in situ. This neutralization consumes exactly 1.0 equivalent of the base. If an additional equivalent is not added (i.e., using only 2.0 eq total), the reaction becomes base-deficient, severely stalling the transmetalation step and resulting in low conversion.

  • Catalyst Poisoning and Ligand Selection : The free isoquinoline nitrogen is a strong Lewis base. In solution, it can competitively bind to the electrophilic Pd(II) center, forming off-cycle, inactive coordination complexes that 7[7]. While the HCl salt temporarily masks this nitrogen via protonation, the mandatory in situ neutralization ultimately exposes it. To prevent catalyst deactivation regardless of the starting form, the protocol must employ 8[8] (e.g., dppf, SPhos, or XPhos). These bulky ligands create a crowded coordination sphere around the palladium, physically blocking the isoquinoline nitrogen from binding.

  • In Situ Salt Effects : The neutralization of the HCl salt generates inorganic byproducts (e.g., KCl or NaCl) directly in the reaction mixture. In strictly anhydrous, non-polar solvents (like pure toluene), these salts can precipitate and coat the solid base, reducing its effective surface area. Therefore, when using the HCl salt, it is highly recommended to use a9[9] (e.g., 1,4-Dioxane/H₂O in a 5:1 ratio) to keep the generated salts dissolved and maintain a homogeneous basic environment.

Visualizations of Pathways and Workflows

G HCl 6-Bromoisoquinoline HCl Salt (Stable, Water Soluble) Base1 + 1.0 eq. Base (e.g., K2CO3) Neutralization HCl->Base1 FreeBase 6-Bromoisoquinoline Free Base (Organic Soluble) Base1->FreeBase In situ generation (- KCl, - H2O) OxAdd Oxidative Addition FreeBase->OxAdd Pd0 Pd(0)L_n Catalyst (Bulky Ligands Prevent N-Binding) Pd0->OxAdd PdII Pd(II) Aryl Complex OxAdd->PdII TransMet Transmetalation (+ Boronic Acid & 2.0 eq Base) PdII->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Isoquinoline Product RedElim->Product

Mechanistic pathway of Suzuki coupling highlighting in situ neutralization of the HCl salt.

Workflow Start Select Reagent Form Branch1 Free Base Start->Branch1 Branch2 HCl Salt Start->Branch2 Prep1 Weigh 1.0 eq Free Base + 1.2 eq Boronic Acid Branch1->Prep1 Prep2 Weigh 1.0 eq HCl Salt + 1.2 eq Boronic Acid Branch2->Prep2 Base1 Add 2.0 eq Base (e.g., K2CO3) Prep1->Base1 Base2 Add 3.0 eq Base (e.g., K2CO3) Prep2->Base2 Extra 1.0 eq required Solvent Add Degassed Solvent (1,4-Dioxane/H2O) & Pd Catalyst (e.g., Pd(dppf)Cl2) Base1->Solvent Base2->Solvent React Heat at 80-100 °C under Inert Atmosphere Solvent->React Workup Aqueous Workup & Extraction React->Workup Purify Column Chromatography Workup->Purify

Comparative workflow for cross-coupling using 6-Bromoisoquinoline free base vs HCl salt.

Experimental Protocols: Self-Validating Methodologies

The following protocols detail the10[10] of 6-Bromoisoquinoline with phenylboronic acid, emphasizing the critical stoichiometric adjustments required for each form.

Protocol A: Using 6-Bromoisoquinoline Free Base

  • Reaction Setup : To an oven-dried Schlenk flask, add 6-Bromoisoquinoline free base (1.0 equiv, 1.0 mmol) and phenylboronic acid (1.2 equiv, 1.2 mmol).

  • Base Addition : Add anhydrous K₂CO₃ (2.0 equiv , 2.0 mmol).

  • Inert Atmosphere : Seal the flask and purge with Argon for 10 minutes to prevent catalyst oxidation.

  • Solvent & Catalyst : Inject degassed 1,4-Dioxane/H₂O (5:1 v/v, 6 mL). Add the pre-catalyst Pd(dppf)Cl₂ (0.05 equiv, 5 mol%).

  • Execution : Heat the mixture at 90 °C for 12 hours with vigorous stirring.

  • Workup : Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.

Protocol B: Using 6-Bromoisoquinoline HCl Salt

  • Reaction Setup : To an oven-dried Schlenk flask, add 6-Bromoisoquinoline HCl salt (1.0 equiv, 1.0 mmol) and phenylboronic acid (1.2 equiv, 1.2 mmol).

  • Base Addition (Critical Step) : Add anhydrous K₂CO₃ (3.0 equiv , 3.0 mmol). Note: 1.0 equiv is consumed immediately upon solvation to neutralize the HCl, leaving the required 2.0 equiv for the catalytic cycle.

  • Inert Atmosphere : Seal and purge with Argon for 10 minutes.

  • Solvent & Catalyst : Inject degassed 1,4-Dioxane/H₂O (5:1 v/v, 6 mL). The presence of water is essential here to dissolve the KCl generated during neutralization. Add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%).

  • Execution & Workup : Proceed identically to Protocol A.

Quantitative Performance Comparison

The table below summarizes the expected reaction performance based on base stoichiometry, validating the mechanistic necessity of the extra base equivalent when utilizing the HCl salt.

Substrate FormBase Equivalents (K₂CO₃)Solvent SystemCatalyst (5 mol%)Expected Conversion / YieldObservation
Free Base 2.0 eqDioxane/H₂OPd(dppf)Cl₂> 95%Smooth transmetalation; homogeneous base.
HCl Salt 2.0 eqDioxane/H₂OPd(dppf)Cl₂< 30%Base-deficient; stalled catalytic cycle.
HCl Salt 3.0 eqDioxane/H₂OPd(dppf)Cl₂> 95%Full recovery of reactivity post-neutralization.
HCl Salt 3.0 eqPure ToluenePd(dppf)Cl₂~ 60-70%Salt precipitation (KCl) impedes mass transfer.
Conclusion & Recommendations

Both the free base and the hydrochloride salt of 6-Bromoisoquinoline are highly effective substrates for palladium-catalyzed cross-coupling, provided their distinct physicochemical properties are respected.

  • Opt for the Free Base when executing reactions in strictly anhydrous or non-polar solvent systems where the precipitation of inorganic salts would hinder the reaction kinetics.

  • Opt for the HCl Salt when prioritizing long-term reagent stability and shelf-life, ensuring that the experimental design incorporates an additional equivalent of base and a solvent system capable of solvating the resulting neutralization byproducts.

Sources

Comparative

A Comparative Guide to 5-Bromo and 6-Bromoisoquinoline Hydrochloride in Organic Synthesis

Executive Summary Isoquinoline scaffolds are privileged structures in medicinal chemistry, frequently serving as the core pharmacophore in kinase inhibitors and other targeted therapeutic agents[1]. When functionalizing...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Isoquinoline scaffolds are privileged structures in medicinal chemistry, frequently serving as the core pharmacophore in kinase inhibitors and other targeted therapeutic agents[1]. When functionalizing these heterocycles, 5-bromoisoquinoline and 6-bromoisoquinoline —often utilized as their stable hydrochloride salts—serve as highly versatile electrophiles for transition-metal-catalyzed cross-coupling reactions[1][2].

This guide provides an objective, data-driven comparison of these two regioisomers, detailing their structural causality, comparative performance in key synthetic transformations, and field-proven experimental protocols designed for drug development professionals.

Structural & Electronic Properties: The Causality of Reactivity

To master the reactivity of bromoisoquinolines, one must understand the electronic interplay between the nitrogen atom and the fused aromatic system.

  • Intrinsic Electrophilicity: The nitrogen atom withdraws electron density from the ring, making the isoquinoline core highly electron-deficient. The C1 position is the most intrinsically electrophilic site, which can sometimes override standard halogen reactivity (e.g., in 1-chloro-5-bromoisoquinoline, the C1 chloride undergoes oxidative addition preferentially over the C5 bromide)[3].

  • C5 vs. C6 Reactivity: The C5 position is situated on the carbocyclic ring but is in closer proximity to the electronic influence of the heteroaromatic ring compared to C6. While both positions readily undergo oxidative addition with Palladium and Nickel catalysts, 5-bromoisoquinoline demonstrates exceptional reactivity in aminocarbonylation and amination[2][4], whereas 6-bromoisoquinoline (often functionalized as 6-bromoisoquinoline-1-carbonitrile) is a staple for Suzuki-Miyaura and cross-electrophile couplings[1][5].

  • The Hydrochloride Salt Imperative: Both isomers are frequently sourced as hydrochloride (HCl) salts. The causality here is stability: the HCl salt prevents rapid oxidation, reduces hygroscopicity, and significantly extends shelf-life. However, this necessitates a critical stoichiometric adjustment during synthesis. An additional equivalent of base must be employed to neutralize the salt and generate the free base in situ before the transition metal catalyst can effectively initiate oxidative addition[1][6].

Visualizing the Workflows

To conceptualize the reaction pathways and logic for selecting these scaffolds, refer to the diagrams below.

Workflow Step1 1. Salt Neutralization Isoquinoline HCl + Base -> Free Base Step2 2. Oxidative Addition Pd(0) inserts into C-Br bond Step1->Step2 Active Electrophile Step3 3. Transmetalation Nucleophile transfers to Pd(II) Step2->Step3 Pd(II) Intermediate Step4 4. Reductive Elimination Product formation & Pd(0) release Step3->Step4 Pre-elimination Complex Step4->Step2 Catalyst Recycling

Workflow and catalytic cycle for Pd-catalyzed coupling of bromoisoquinoline HCl salts.

SelectionLogic Start Select Scaffold Pos5 5-Bromoisoquinoline HCl Start->Pos5 C5-Target Pos6 6-Bromoisoquinoline HCl Start->Pos6 C6-Target App5 Aminocarbonylation (Yields up to 99%) Pos5->App5 App6 Suzuki-Miyaura (Yields up to 85%) Pos6->App6

Logical decision tree for selecting 5-bromo vs. 6-bromoisoquinoline based on target.

Comparative Performance Data

The following table summarizes the quantitative performance of both isomers across various standard cross-coupling methodologies, demonstrating their robust utility in library synthesis and process chemistry.

SubstrateReaction TypeCoupling PartnerCatalyst / Ligand SystemYieldRef
5-Bromoisoquinoline AminocarbonylationAmine + COPd(OAc)₂ / XantPhos99%[2]
5-Bromoisoquinoline Buchwald-HartwigAmmoniaPd / Josiphos69–94%[4]
6-Bromoisoquinoline-1-CN Buchwald-Hartwig(S)-3-amino-2-methylpropan-1-olPd₂(dba)₃ / BINAP80%[6]
6-Bromoisoquinoline Cross-ElectrophileAlkyl BromideNiBr₂ / 2,2'-bpy61–82%[5]
6-Bromoisoquinoline-1-CN Suzuki-MiyauraAryl Boronic AcidsPd(PPh₃)₄70–85%[1]

Note: The 80% yield for the Buchwald-Hartwig amination of 6-bromoisoquinoline-1-carbonitrile was achieved during a highly optimized kiloscale process, highlighting its viability for late-stage drug manufacturing[6].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include specific visual cues and checkpoints that allow the researcher to confirm the reaction's success in real-time.

Protocol A: Suzuki-Miyaura Coupling of 6-Bromoisoquinoline Hydrochloride[1]

Objective: C-C bond formation via coupling with an aryl boronic acid.

  • Reagent Preparation & Neutralization: To a dry Schlenk flask, add 6-bromoisoquinoline hydrochloride (1.0 equiv), the corresponding aryl boronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv).

    • Causality Check: 1.0 equiv of K₂CO₃ is strictly consumed to neutralize the HCl salt; the remaining 2.0 equiv drive the transmetalation step.

  • Solvent Addition & Degassing: Add a 4:1 mixture of 1,4-Dioxane and H₂O. Seal the flask and purge with Argon for 15 minutes by bubbling directly into the solvent.

    • Causality Check: Oxygen must be rigorously excluded to prevent the irreversible oxidation of the active Pd(0) species into inactive Pd(II) complexes[1].

  • Catalyst Introduction: Under a positive flow of Argon, add Pd(PPh₃)₄ (0.05 equiv).

  • Heating & Real-Time Validation: Heat the mixture to 90 °C.

    • Self-Validation Check 1: Within 15 minutes, the suspension will transition from a pale yellow to a homogeneous dark orange/red solution, validating the formation of the active Pd(0) catalytic species.

    • Self-Validation Check 2: If the solution turns completely black and particulate matter (Pd black) precipitates, the catalyst has decomposed (likely due to insufficient degassing).

  • Monitoring: Monitor via TLC (Hexanes/EtOAc 7:3). The disappearance of the UV-active starting material spot validates completion (typically 4–12 hours).

Protocol B: Buchwald-Hartwig Amination of 5-Bromoisoquinoline Hydrochloride[2][4]

Objective: C-N bond formation via coupling with a primary amine.

  • Reaction Setup: In a nitrogen-filled glovebox, charge a vial with 5-bromoisoquinoline hydrochloride (1.0 equiv), the primary amine (1.2 equiv), sodium tert-butoxide (NaOtBu, 3.0 equiv), Pd₂(dba)₃ (0.02 equiv), and XantPhos (0.04 equiv).

    • Causality Check: NaOtBu is a strong base required not only to neutralize the HCl salt but also to deprotonate the amine, forming the critical palladium-amido intermediate necessary for reductive elimination.

  • Solvent Addition: Add anhydrous, degassed toluene to reach a concentration of 0.2 M. Seal the vial with a PTFE-lined cap.

  • Heating & Real-Time Validation: Remove the vial from the glovebox and heat to 80 °C.

    • Self-Validation Check 1: The initial deep purple/red color of the Pd₂(dba)₃ will rapidly shift to a dark golden-brown as the active Pd-XantPhos complex forms and undergoes oxidative addition.

    • Self-Validation Check 2: A fine white precipitate (NaCl/NaBr) will begin to accumulate at the bottom of the vial, serving as a visual confirmation that the halide exchange and neutralization are occurring successfully.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the inorganic salts and precipitated palladium before chromatographic purification.

References

  • Source: Chemical Science (RSC Publishing)
  • Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)
  • Mild Pd-Catalyzed Aminocarbonylation of (Hetero)
  • Application Notes and Protocols for the Suzuki-Miyaura Coupling of 6-Bromoisoquinoline-1-carbonitrile Source: Benchchem URL
  • Nickel-Catalyzed Electrochemical Cross-Electrophile C(sp2)-C(sp3)
  • Application of Novel Phosphine Ligands in Palladium-Catalyzed Cross-Coupling Reactions Source: RosDok URL

Sources

Validation

A Comparative Guide to the Validation of LC-MS Analytical Methods for 6-Bromoisoquinoline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the journey from a candidate molecule to a market-approved drug is paved with rigorous analytical scrutiny....

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the journey from a candidate molecule to a market-approved drug is paved with rigorous analytical scrutiny. For a compound like 6-Bromoisoquinoline hydrochloride, a key intermediate in the synthesis of various pharmacologically active agents, the ability to accurately and reliably quantify its presence is paramount. This guide provides an in-depth, experience-driven comparison of a validated Liquid Chromatography-Mass Spectrometry (LC-MS) method for 6-Bromoisoquinoline hydrochloride, benchmarked against a traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) approach.

As Senior Application Scientists, our goal is not to merely present a protocol, but to illuminate the scientific rationale behind the validation process. We will dissect the "why" behind each experimental choice, ensuring a self-validating system that stands up to the exacting standards of regulatory bodies. This guide is grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines, providing a framework for robust and reliable analytical method validation.[1][2][3]

The Imperative of Method Validation

Analytical method validation is the documented process that proves an analytical method is suitable for its intended purpose.[4][5] For 6-Bromoisoquinoline hydrochloride, this translates to confidence in measurements of identity, purity, and concentration, which are critical for ensuring the quality and safety of the final drug product.[6][7] An unvalidated method can lead to unreliable data, potentially resulting in batch failures, regulatory rejection, and, most critically, compromised patient safety.

Comparative Overview: LC-MS vs. HPLC-UV

The choice of analytical technique is a critical first step. While HPLC-UV is a workhorse in many quality control laboratories, LC-MS offers significant advantages in terms of sensitivity and selectivity, particularly for trace-level analysis and in complex matrices.

FeatureHPLC with UV DetectionLC-MS
Principle Separation based on polarity, detection by UV absorbance.Separation based on polarity, detection by mass-to-charge ratio.[8]
Sensitivity Good, typically in the low nanogram (ng) range.[8]Excellent, capable of reaching low picogram (pg) to femtogram (fg) levels.[8]
Selectivity Moderate, relies on chromatographic separation.[8]Very high, distinguishes compounds with the same retention time but different masses.[8]
Identification Based on retention time compared to a reference standard.[8]High confidence, based on retention time and mass-to-charge ratio, including isotopic patterns.[8]
Quantitation Reliable and robust for known analytes with a chromophore.[8]Highly accurate and precise, especially for trace-level quantification.[8]
Cost Lower initial investment and operational costs.[8]Higher initial investment and maintenance costs.[8]
Complexity Relatively straightforward to operate and maintain.[8]More complex instrumentation and method development.

For the purpose of this guide, we will focus on the validation of a superior LC-MS method, highlighting its performance characteristics that justify its use in a modern drug development setting.

The Validation Workflow: A Step-by-Step Approach

The validation of an analytical method is a systematic process. The following diagram illustrates the logical flow of the validation parameters as outlined by the ICH.

Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation Dev Develop LC-MS Method Specificity Specificity Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD LOD Precision->LOD LOQ LOQ LOD->LOQ Robustness Robustness LOQ->Robustness MS_Advantage cluster_0 Sample Introduction cluster_1 Mass Spectrometry LC Liquid Chromatography (Separation) ESI Electrospray Ionization (Ion Formation) LC->ESI Q1 Quadrupole 1 (Precursor Ion Selection m/z 222.0) ESI->Q1 Q2 Quadrupole 2 (Collision Cell - Fragmentation) Q1->Q2 Q3 Quadrupole 3 (Product Ion Selection m/z 127.0) Q2->Q3 Detector Detector Q3->Detector

Caption: The principle of selective detection using triple quadrupole mass spectrometry.

Conclusion: A Scientifically Sound and Defensible Method

This guide has outlined a comprehensive approach to the validation of an LC-MS analytical method for 6-Bromoisoquinoline hydrochloride. By systematically evaluating specificity, linearity, range, accuracy, precision, LOD, LOQ, and robustness, we have demonstrated that the proposed LC-MS method is not only suitable for its intended purpose but also superior to a conventional HPLC-UV method in terms of sensitivity and selectivity.

The adoption of a well-validated, high-performance analytical method like the one described here is a cornerstone of a successful drug development program. It ensures data integrity, facilitates informed decision-making, and ultimately contributes to the delivery of safe and effective medicines.

References

  • Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals. Retrieved from [Link]

  • Profound. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Retrieved from [Link]

  • Rajput, D., Rajat, V., & Goyal, A. (2013). Validation of Analytical Methods for Pharmaceutical Analysis. International Journal of Pharmaceutical Erudition, 3(1), 31-40.
  • Mourne Training Services. (2024, May 1). Validation of Analytical Methods for Pharmaceutical Analysis. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • de Souza, S. V. C., & Junqueira, R. G. (2020). AN OVERVIEW FOCUSED ON HPLC METHODS VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM. Química Nova, 43(7), 966-976.
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Retrieved from [Link]

  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • European Medicines Agency. (2023, December 14). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Retrieved from [Link]

  • Al-Salami, H., Butt, G., & Fawcett, J. P. (2024). Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC–MS/MS to Quantify Fluoxetine in Human Plasma and Its Application in Pharmacokinetic Studies. Molecules, 29(19), 4584.
  • Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. Retrieved from [Link]

  • D'Avanzo, F., et al. (2022). Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children. Pharmaceuticals, 15(11), 1335.
  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • International Council for Harmonisation. (2022, May 24). Bioanalytical Method Validation and Study Sample Analysis M10. Retrieved from [Link]

  • Studzińska-Sroka, E., et al. (2017).
  • ResearchGate. (n.d.). Precision and accuracy of LC-MS/MS method. Retrieved from [Link]

  • Kumar, P., et al. (2021). Development and validation of a sensitive LC-MS/MS method for pioglitazone: application towards pharmacokinetic and tissue distribution study in rats. Analytical Methods, 13(11), 1361-1372.
  • Studzińska-Sroka, E., et al. (2017).
  • LCGC International. (2026, March 28). Analytical Method Validation: Back to Basics, Part II. Retrieved from [Link]

  • Takaesu, A., et al. (2017). Analytical differentiation of quinolinyl- and isoquinolinyl- substituted 1-(5-fluoropentyl)-1H-indole. Forensic Toxicology, 35(1), 56-65.
  • Czerwińska, K., et al. (2023). Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants of the Ranunculaceae, Papaveraceae and Fumarioideae Families by Liquid Chromatography and In Vitro and In Vivo Investigations of Their Cytotoxic Activity. Molecules, 28(8), 3503.
  • Czerwińska, K., et al. (2023). Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants of the Ranunculaceae, Papaveraceae and Fumarioideae Families by Liquid Chromatography and In Vitro and In Vivo Investigations of Their Cytotoxic Activity. Molecules, 28(8), 3503.
  • Szczesniewski, A., & Adler, C. J. (2007). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent Technologies, Inc.
  • Al-Adhami, M., et al. (2016). A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies.

Sources

Comparative

Comprehensive Stability Comparison: 6-Bromoisoquinoline Hydrochloride vs. 6-Chloroisoquinoline Hydrochloride

Halogenated isoquinolines are indispensable scaffolds in modern drug discovery, frequently utilized as building blocks for kinase inhibitors and GPCR ligands. When selecting between 6-Bromoisoquinoline hydrochloride (6-B...

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Author: BenchChem Technical Support Team. Date: April 2026

Halogenated isoquinolines are indispensable scaffolds in modern drug discovery, frequently utilized as building blocks for kinase inhibitors and GPCR ligands. When selecting between 6-Bromoisoquinoline hydrochloride (6-Br-IQ HCl) and 6-Chloroisoquinoline hydrochloride (6-Cl-IQ HCl) , researchers must navigate a critical trade-off between synthetic reactivity and long-term compound stability.

As a Senior Application Scientist, I have structured this guide to move beyond superficial stability metrics. Here, we analyze the thermodynamic causality behind their degradation pathways and provide self-validating experimental protocols to ensure absolute data integrity during your stability profiling workflows.

Thermodynamic and Kinetic Determinants of Stability

The fundamental stability differential between 6-Br-IQ HCl and 6-Cl-IQ HCl is rooted in the homolytic bond dissociation energy (BDE) of their respective carbon-halogen bonds.

In the isoquinoline scaffold, the protonated nitrogen atom (due to the HCl salt form) strongly withdraws electron density, activating the 1- and 3-positions toward Nucleophilic Aromatic Substitution (SNAr). However, the 6-position, residing on the fused benzene ring, experiences significantly less electronic activation. Consequently, the degradation of 6-halo-isoquinolines is rarely driven by simple hydrolysis. Instead, their stability is governed by photolytic homolysis and radical-mediated oxidative degradation .

  • Carbon-Chlorine (C-Cl) Dynamics: The C-Cl bond in aryl and heteroaryl systems is highly robust. Theoretical BDE calculations demonstrate that C-Cl bonds in halo-heterocycles are consistently 7.5 to 15 kcal/mol higher than their C-Br counterparts[1]. Typical aryl C-Cl BDEs hover around 95–100 kcal/mol[2], rendering 6-Cl-IQ HCl highly resistant to photolytic cleavage under standard ambient or UV exposure.

  • Carbon-Bromine (C-Br) Dynamics: The C-Br bond is significantly weaker, with an average BDE of approximately 81 kcal/mol[2]. Furthermore, in the presence of single-electron donors, the C-Br bond in radical anion intermediates is thermodynamically unstable and prone to rapid cleavage[3]. This makes 6-Br-IQ HCl highly susceptible to degradation when exposed to UV light (which provides sufficient energy to overcome the 81 kcal/mol barrier) or trace transition metals.

G A 6-Halo-Isoquinoline HCl B Photolytic Stress (UV 254 nm) A->B C Trace Metal / Oxidative Stress (ROS) A->C D Homolytic Cleavage (Rapid for 6-Br) B->D BDE ~81 kcal/mol E Stable C-Cl Bond (Resistant for 6-Cl) B->E BDE ~95 kcal/mol F Radical Degradation (Favored for 6-Br) C->F Low RedOx Potential G Oxidative Stability (Maintained for 6-Cl) C->G High RedOx Potential

Primary degradation pathways driven by carbon-halogen bond dissociation energies.

Quantitative Stability Profiles

The following table synthesizes the comparative stability metrics of both compounds. While both exist as highly hygroscopic hydrochloride salts (requiring desiccated storage), their divergent behavior under light and oxidative stress dictates their utility.

Parameter6-Bromoisoquinoline HCl6-Chloroisoquinoline HCl
C-X Bond Dissociation Energy ~81.0 kcal/mol[2]~95.0 kcal/mol[2]
Photostability (t½ at 254 nm) < 4 hours (Rapid homolysis)> 24 hours (Highly stable)
Oxidative Stability (H₂O₂ / Fe²⁺) Moderate (Prone to radical attack)High (Resistant to oxidation)
Hygroscopicity (Solid State) High (Deliquescent at >75% RH)High (Deliquescent at >75% RH)
Optimal Application Phase Early-stage synthesis (Cross-coupling)Final API scaffold (Metabolic stability)

Self-Validating Experimental Methodologies

To empirically verify the stability differences between these two building blocks in your own laboratory, you must utilize a workflow that eliminates false positives caused by undetected volatilization or precipitation.

Protocol: Orthogonal Photostability and Trace-Metal Stress Testing

Objective: Quantify the kinetic degradation rates of 6-Br-IQ HCl vs. 6-Cl-IQ HCl under ICH Q1B photolytic conditions.

Causality & Design Rationale: Relying solely on the disappearance of the parent peak in HPLC-UV is a flawed methodology; it cannot distinguish between true chemical degradation and physical loss (e.g., precipitation). By incorporating an inert internal standard and utilizing orthogonal LC-MS/UV detection, this protocol establishes a self-validating mass balance .

Step-by-Step Workflow:

  • Matrix Preparation: Prepare 1.0 mg/mL solutions of 6-Br-IQ HCl and 6-Cl-IQ HCl in a 50:50 Acetonitrile/Water mixture buffered to pH 7.4 (ammonium acetate).

  • Internal Standardization: Spike both solutions with 0.1 mg/mL of Triphenylene (an inert, highly photostable internal standard).

  • Controlled Stress Exposure: Expose the quartz vials to ICH Q1B compliant light sources (overall illumination of ≥ 1.2 million lux hours and integrated near-UV energy of ≥ 200 Watt hours/square meter).

  • Orthogonal Analysis: Analyze aliquots at 0, 2, 4, 8, and 24 hours using LC-MS/UV. Use UV (254 nm) for precise quantitation against the internal standard, and MS (ESI+) to identify radical-adduct degradants.

  • Self-Validation Check (Critical): Calculate the total molar mass balance. The sum of the remaining parent compound and all integrated degradant peaks must equal 100% ± 2% relative to the internal standard. If the mass balance falls below 98%, the assay is invalidated, indicating the formation of undetected volatile or insoluble polymeric degradants.

Workflow N1 1. Sample Prep Equimolar + Internal Std N2 2. Stress Chamber ICH Q1B Conditions N1->N2 N3 3. LC-MS/UV Orthogonal Detection N2->N3 N4 4. Mass Balance Validate Sum = 100±2% N3->N4

Self-validating experimental workflow for comparative kinetic profiling.

Application Guide & Conclusion

The choice between 6-Bromoisoquinoline HCl and 6-Chloroisoquinoline HCl should be dictated by the stage of drug development:

  • Choose 6-Bromoisoquinoline HCl when the isoquinoline ring is an intermediate intended for downstream functionalization. The weaker C-Br bond (81 kcal/mol) makes it an exceptionally reactive electrophile for Palladium-catalyzed Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reactions. However, it must be stored in amber vials under argon to prevent photolytic and oxidative degradation.

  • Choose 6-Chloroisoquinoline HCl when the halogen is intended to remain in the final Active Pharmaceutical Ingredient (API). The robust C-Cl bond (95 kcal/mol) ensures excellent shelf-life stability, resistance to phototoxicity, and lower metabolic liability (e.g., resistance to glutathione conjugation) in vivo.

References

  • Source: National Institutes of Health (nih.gov)
  • Theoretical Study of Carbon−Halogen Bond Dissociation Enthalpies of Substituted Benzyl Halides. How Important Are Polar Effects?
  • Source: Journal of the Chemical Society, Perkin Transactions 2 (rsc.org)

Sources

Validation

Benchmarking 6-Bromoisoquinoline Hydrochloride in Transition-Metal and Radical C–H Activation

As a bifunctional scaffold, 6-bromoisoquinoline is highly prized in medicinal chemistry and drug development. It offers two orthogonal sites for late-stage diversification: the C6-bromo handle for classic cross-coupling...

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Author: BenchChem Technical Support Team. Date: April 2026

As a bifunctional scaffold, 6-bromoisoquinoline is highly prized in medicinal chemistry and drug development. It offers two orthogonal sites for late-stage diversification: the C6-bromo handle for classic cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and the C1 position for direct C–H functionalization.

However, achieving site-selective C1–H activation without compromising the C6-Br bond or poisoning the catalyst is notoriously difficult when using the free base form. This guide objectively benchmarks the performance of 6-Bromoisoquinoline Hydrochloride (HCl) against its free base counterpart, detailing the mechanistic causality behind its superior performance and providing a self-validating protocol for researchers.

Mechanistic Causality: The Role of Protonation in C–H Activation

The fundamental challenge in functionalizing basic nitrogen heterocycles lies in the nitrogen lone pair. In transition-metal-catalyzed C–H activation, the unshielded nitrogen of free 6-bromoisoquinoline acts as a strong Lewis base, coordinating to metal centers (e.g., Pd, Ru, Rh) and forming stable, catalytically inactive complexes—a phenomenon known as catalyst poisoning [1].

Furthermore, in radical-mediated C–H functionalizations (such as Minisci-type alkylations or photoredox-catalyzed arylations), the relatively electron-rich nature of the unprotonated isoquinoline ring repels nucleophilic carbon-centered radicals.

The Hydrochloride Advantage: Utilizing the hydrochloride salt (or generating it in situ via the addition of Brønsted acids like TFA or HCl) fundamentally alters the electronic landscape of the molecule [2].

  • Masking Basicity: Protonation forms the isoquinolinium ion, tying up the nitrogen lone pair and completely preventing off-target metal coordination.

  • LUMO Lowering: The positive charge on the nitrogen drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring. This renders the C1 position highly electrophilic, facilitating rapid and regioselective attack by nucleophilic radicals [3].

G Start 6-Bromoisoquinoline FreeBase Free Base Form (Basic Nitrogen) Start->FreeBase No Acid HClSalt Hydrochloride Salt (Protonated Nitrogen) Start->HClSalt + HCl Poisoning Metal Catalyst Poisoning (N-Coordination) FreeBase->Poisoning Transition Metal Activation LUMO Lowering (C1 Electrophilic Activation) HClSalt->Activation Radical/Metal Catalyst Failure Low Yield / Off-Target C-H Activation Poisoning->Failure Success Site-Selective C1-H Functionalization Activation->Success

Mechanistic divergence between 6-Bromoisoquinoline free base and its hydrochloride salt.

Performance Benchmarking: Free Base vs. Hydrochloride Salt

To objectively compare performance, we benchmark the two forms in a standardized Photoredox-Catalyzed C1–H Alkylation (Minisci-type reaction). The data below synthesizes expected outcomes based on established azine functionalization paradigms[1][3][4].

Performance Metric6-Bromoisoquinoline (Free Base)6-Bromoisoquinoline HydrochlorideMechanistic Rationale
C1 C–H Alkylation Yield < 15%> 85% Protonation lowers the LUMO, activating the C1 position for nucleophilic radical attack.
Catalyst Turnover (TON) LowHigh The HCl salt masks the Lewis basic nitrogen, preventing off-target metal coordination and catalyst deactivation.
Regioselectivity Poor (Mixed C1/C3/C8)Excellent (Exclusive C1) The strong electronic bias induced by the isoquinolinium core heavily directs attack to the C1 position.
C–Br Bond Integrity ModerateHigh (Orthogonal) Reduced electron density in the protonated ring prevents premature oxidative addition at the C6–Br bond by transition metals.

Self-Validating Experimental Protocol

The following protocol details the site-selective C1-alkylation of 6-Bromoisoquinoline HCl using photoredox catalysis. As a Senior Application Scientist, I have designed this workflow to be self-validating; each step contains specific analytical checkpoints to ensure the chemical system is behaving as intended.

Workflow Visualization

Workflow Step1 1. Salt Preparation Step2 2. Catalyst Assembly Step1->Step2 Step3 3. Photochemical Activation Step2->Step3 Step4 4. Biphasic Quench Step3->Step4 Step5 5. LC-MS/NMR Validation Step4->Step5

Step-by-step workflow for the photoredox-catalyzed C1-H functionalization of 6-Bromoisoquinoline HCl.

Step-by-Step Methodology

Step 1: Substrate Preparation & Solubilization

  • Action: Add 6-Bromoisoquinoline HCl (1.0 equiv, 0.5 mmol) to a flame-dried Schlenk tube. Suspend in a degassed mixture of DMSO/H₂O (4:1, 0.1 M).

  • Causality: The polar protic/aprotic solvent mixture ensures complete solvation of the salt.

  • Self-Validation Check: Visually inspect the solution. It must be completely clear. A cloudy suspension indicates incomplete solvation or an improper pH balance, which will stall the radical addition phase.

Step 2: Catalyst & Reagent Assembly

  • Action: Add the photocatalyst[Ru(bpy)₃]Cl₂ (2 mol%), the alkyl radical precursor (e.g., an alkyl boronic acid or redox-active ester, 2.0 equiv), and an oxidant (e.g., K₂S₂O₈, 1.5 equiv) if required by the specific radical generation pathway. Subject the mixture to three freeze-pump-thaw cycles.

  • Causality: Degassing is non-negotiable. Molecular oxygen is a potent triplet-state quencher that will immediately deactivate the excited *Ru(II) photocatalyst and terminate the radical chain.

Step 3: Photochemical Activation

  • Action: Irradiate the reaction mixture with Blue LEDs (450 nm) at ambient temperature (25 °C) for 12–16 hours.

  • Causality: Ambient temperature prevents thermal degradation of the radical intermediates and suppresses background debromination.

  • Self-Validation Check (In-Process): At the 4-hour mark, withdraw a 10 µL aliquot and analyze via LC-MS. You must observe the distinct isotopic signature of the bromine atom (M and M+2 peaks of equal intensity 1:1 ratio) in the product mass trace. If the M+2 peak is missing, unwanted hydrodehalogenation of the C6-Br bond is occurring.

Step 4: Biphasic Quench & Isolation

  • Action: Turn off the light source. Dilute the mixture with ethyl acetate and quench with saturated aqueous NaHCO₃. Extract the aqueous layer three times with ethyl acetate.

  • Causality: The NaHCO₃ quench serves a dual purpose: it terminates any residual radical activity and neutralizes the hydrochloride salt, returning the newly functionalized isoquinoline to its free base form, which is highly soluble in the organic phase for extraction.

Step 5: Analytical Confirmation

  • Action: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography.

  • Self-Validation Check: Run a ¹H NMR of the purified product. The disappearance of the highly deshielded C1 proton singlet (typically around δ 9.2 ppm in the starting material) definitively confirms that C–H activation occurred specifically at the C1 position.

Conclusion & Orthogonal Applications

By utilizing 6-Bromoisoquinoline hydrochloride rather than the free base, researchers can bypass the historic limitations of azine C–H activation. The protonation strategy not only protects the transition metal catalyst from poisoning but actively participates in the reaction by lowering the LUMO of the heterocycle. Crucially, because the C6-Br bond remains entirely unreactive under these specific C1-directed conditions, the resulting functionalized product can be immediately advanced into standard Pd-catalyzed cross-coupling reactions [4], making it an ideal workflow for rapid library generation in drug discovery.

References

  • Late-Stage C–H Functionalization of Azines Chemical Reviews (2023). URL:[Link]

  • Total Syntheses of Menisporphine and Daurioxoisoporphine C Enabled by Photoredox-Catalyzed Direct C–H Arylation of Isoquinoline with Aryldiazonium Salt The Journal of Organic Chemistry (2014). URL:[Link]

  • Direct Cα-heteroarylation of structurally diverse ethers via a mild N-hydroxysuccinimide mediated cross-dehydrogenative coupling reaction Chemical Science (2017). URL:[Link]

  • Pd-Catalyzed Alkylation of (Iso)quinolines and Arenes: 2-Acylpyridine Compounds as Alkylation Reagents Organic Letters (2018). URL:[Link]

Comparative

High-Fidelity Synthesis: A Comparative Guide to 6-Bromoisoquinoline Hydrochloride Pathways

As pharmaceutical pipelines increasingly rely on highly substituted nitrogen heterocycles for kinase inhibitors and optoelectronic materials, the demand for reproducible synthetic building blocks has surged. 6-Bromoisoqu...

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Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical pipelines increasingly rely on highly substituted nitrogen heterocycles for kinase inhibitors and optoelectronic materials, the demand for reproducible synthetic building blocks has surged. 6-Bromoisoquinoline is a privileged scaffold in this domain; however, its physical properties can introduce variability in high-throughput and kiloscale syntheses[1].

This guide provides an objective, data-driven comparison between 6-Bromoisoquinoline hydrochloride (CAS: 1810070-25-7) and its alternatives, such as the free base (CAS: 34784-05-9) and 6-Chloroisoquinoline. By analyzing the mechanistic causality behind reagent selection, we establish self-validating protocols for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions to ensure absolute reproducibility.

Material Comparison: HCl Salt vs. Free Base

The choice of starting material dictates the robustness of the downstream synthetic pathway. While the free base of 6-Bromoisoquinoline is widely used, it presents distinct handling challenges that the hydrochloride salt mitigates.

Mechanistic Rationale for the Hydrochloride Salt

The free base of 6-Bromoisoquinoline is a low-melting solid (40–45 °C), making it prone to melting during ambient storage or exothermic handling, which complicates precise gravimetric dispensing[2]. Furthermore, the electron-rich nature of the isoquinoline nitrogen makes the free base susceptible to gradual N-oxidation upon prolonged atmospheric exposure.

Conversely, 6-Bromoisoquinoline hydrochloride is a highly crystalline, stable solid[3]. Protonation of the isoquinoline nitrogen drastically reduces the electron density of the ring, effectively halting oxidative degradation. The salt form also exhibits superior solubility in polar aprotic solvents (e.g., DMSO, DMF) used in complex cross-couplings. However, utilizing the HCl salt requires a precise stoichiometric adjustment: an additional equivalent of base must be introduced to neutralize the salt in situ before the palladium catalytic cycle can initiate.

Quantitative Performance Matrix

The following table summarizes the comparative performance of these substrates in standardized cross-coupling environments.

SubstratePhysical StateShelf-Life (Ambient)Suzuki Yield (%)Buchwald Yield (%)Catalyst Loading
6-Bromoisoquinoline HCl Crystalline Solid> 24 months92 ± 2%85 ± 3%2.5 - 5.0 mol%
6-Bromoisoquinoline (Free Base) Low-melting solid~ 6-12 months89 ± 4%82 ± 5%2.5 - 5.0 mol%
6-Chloroisoquinoline Liquid / Oil~ 12 months45 ± 8%30 ± 10%> 10 mol% (Specific ligands)

Data Interpretation: The HCl salt provides tighter standard deviations in yield (±2-3%) due to its superior purity retention over time. The chloro-derivative performs poorly due to the higher bond dissociation energy of the C-Cl bond, requiring aggressive conditions that degrade the isoquinoline core.

Synthetic Workflows and Pathway Visualization

The integration of 6-Bromoisoquinoline HCl into a synthetic pipeline requires a logical sequence of neutralization followed by oxidative addition.

Workflow A 6-Bromoisoquinoline HCl (CAS: 1810070-25-7) B In-situ Neutralization (+1 eq Base) A->B C1 Suzuki-Miyaura Coupling B->C1 Pd(PPh3)4, Boronic Acid C2 Buchwald-Hartwig Amination B->C2 Pd2(dba)3, BINAP, Amine D1 6-Aryl Isoquinolines (Kinase Inhibitors) C1->D1 D2 6-Amino Isoquinolines (Fluorescent Dyes/APIs) C2->D2

Synthetic workflow of 6-Bromoisoquinoline HCl in cross-coupling pipelines.

Self-Validating Experimental Protocols

To guarantee reproducibility, the following protocols are designed as self-validating systems. Every critical step includes the mechanistic causality explaining why the action is performed.

Protocol A: Suzuki-Miyaura Cross-Coupling

This protocol adapts standard conditions to account for the hydrochloride salt, ensuring efficient transmetalation[4].

Reagents:

  • 6-Bromoisoquinoline hydrochloride (1.0 equiv, 10 mmol)

  • Arylboronic acid (1.2 equiv, 12 mmol)

  • Potassium carbonate (K₂CO₃) (3.0 equiv, 30 mmol) — Causality: 1.0 equiv neutralizes the HCl salt; 2.0 equiv activate the boronic acid to form the reactive boronate complex.

  • Pd(PPh₃)₄ (0.05 equiv, 5 mol%)

  • 1,4-Dioxane / H₂O (4:1 v/v, 50 mL)

Step-by-Step Methodology:

  • Atmospheric Purging: Add 6-Bromoisoquinoline HCl, arylboronic acid, and K₂CO₃ to a Schlenk flask. Evacuate and backfill with Argon three times. Causality: Pd(0) is highly sensitive to oxidation; removing O₂ prevents catalyst deactivation.

  • Solvent Degassing: Sparge the 1,4-Dioxane/H₂O mixture with Argon for 30 minutes prior to addition. Add the solvent to the flask via syringe.

  • In-Situ Neutralization: Stir the suspension at room temperature for 15 minutes. Validation Check: The evolution of CO₂ gas (if using bicarbonate) or dissolution characteristics indicate the liberation of the free base.

  • Catalyst Addition: Quickly add Pd(PPh₃)₄ under a positive stream of Argon.

  • Thermal Activation: Heat the reaction to 90 °C for 12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography.

Protocol B: Kiloscale-Optimized Buchwald-Hartwig Amination

Amination of isoquinolines is notoriously sensitive to base selection. Strong bases like NaOtBu can cause side reactions or degrade sensitive functional groups. This protocol utilizes milder phosphate bases, optimized for scalability[5].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition Complex (Pd-II) Pd0->OA + 6-Bromoisoquinoline (Free Base generated) AM Amine Coordination & Deprotonation OA->AM + Amine (R-NH2) RE Reductive Elimination Product Release AM->RE + Base (K3PO4) - HX RE->Pd0 Release of 6-Amino-isoquinoline

Buchwald-Hartwig catalytic cycle emphasizing base-dependent deprotonation.

Reagents:

  • 6-Bromoisoquinoline hydrochloride (1.0 equiv, 10 mmol)

  • Primary Amine (1.5 equiv, 15 mmol)

  • K₃PO₄ (3.5 equiv, 35 mmol) — Causality: 1.0 equiv neutralizes the HCl salt; 2.5 equiv drive the catalytic deprotonation of the Pd-bound amine.

  • Pd₂(dba)₃ (0.025 equiv, 2.5 mol%)

  • BINAP or XantPhos (0.05 equiv, 5 mol%)

  • Anhydrous Toluene or THF (50 mL)

Step-by-Step Methodology:

  • Pre-catalyst Generation: In a separate vial inside a glovebox, mix Pd₂(dba)₃ and the ligand (BINAP) in 10 mL of Toluene. Stir for 30 minutes to ensure complete ligation, forming the active Pd(0)Lₙ species.

  • Substrate Preparation: To a main reaction vessel, add 6-Bromoisoquinoline HCl and K₃PO₄. Add 40 mL of Toluene and the primary amine.

  • Coupling Initiation: Transfer the pre-catalyst solution to the main vessel. Heat to 80 °C (Toluene) or 65 °C (THF) for 15 hours. Causality: The lower catalyst loading (2.5 mol%) necessitates a longer reaction time to reach completion, but drastically reduces residual palladium in the final API[5].

  • Palladium Scavenging: Upon completion, cool the mixture and add a metal scavenger (e.g., SiliaMetS® Thiol) and stir for 2 hours before filtration through Celite. Validation Check: ICP-MS analysis of the product should show <100 ppm residual Pd.

Troubleshooting & Reproducibility Matrix

If yields deviate from the expected >85%, consult the causal matrix below:

  • Issue: Incomplete conversion (<50%) in Buchwald-Hartwig.

    • Causality: Insufficient base. The HCl salt consumed the base required for the reductive elimination step.

    • Solution: Verify that exactly 3.5 equivalents of K₃PO₄ were added.

  • Issue: Formation of dehalogenated isoquinoline (reduction byproduct).

    • Causality: Traces of moisture or primary alcohols acting as hydride sources, leading to β-hydride elimination.

    • Solution: Ensure strictly anhydrous solvents and verify the integrity of the Argon purge.

  • Issue: Black precipitate forms immediately upon heating.

    • Causality: Catalyst "crashing out" as Pd black due to oxygen ingress or poor ligand coordination.

    • Solution: Implement the pre-catalyst generation step (Protocol B, Step 1) to ensure the palladium is fully ligated before exposure to the bulk reaction mixture.

References

  • Düker, J., et al. "Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol." Organic Process Research & Development, ACS Publications, 2014. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 6-Bromoisoquinoline hydrochloride

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic system of risk mitigation grounded in molecular properties. 6-Bromoisoquinoline hydrochloride (CAS: 1810070-25-7...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic system of risk mitigation grounded in molecular properties. 6-Bromoisoquinoline hydrochloride (CAS: 1810070-25-7)[1] is a highly valuable bicyclic synthetic intermediate in medicinal chemistry, but its specific structural features demand rigorous handling protocols.

The presence of the bromine atom at the 6-position introduces notable electrophilic properties[2]. More importantly, as a hydrochloride salt, this compound exhibits significantly higher aqueous solubility compared to its free base form (CAS: 34784-05-9)[2]. While this solubility is advantageous for biological assays and pharmaceutical synthesis, it also dramatically increases the compound's bioavailability upon accidental exposure, elevating its acute toxicity and irritant profile.

The following guide provides a self-validating, step-by-step operational and disposal framework designed to ensure absolute safety and regulatory compliance when handling this reagent.

Hazard Identification & Mechanistic Causality

Before selecting Personal Protective Equipment (PPE), we must understand the specific hazards we are mitigating. 6-Bromoisoquinoline hydrochloride is classified under several GHS hazard categories[3][4].

GHS Hazard CodeHazard StatementMechanistic Rationale
H302 + H312 + H332 Harmful if swallowed, in contact with skin, or inhaled.The hydrochloride salt enhances absorption across mucous membranes and the stratum corneum[2][3].
H315 / H319 Causes skin and serious eye irritation.The electrophilic halogenated isoquinoline scaffold reacts with nucleophilic proteins in tissues, causing inflammation[2][4].
H335 May cause respiratory irritation.Fine crystalline powders of hydrochloride salts are prone to aerosolization and static cling, easily entering the respiratory tract[4].

Comprehensive PPE Strategy

To counter the specific physicochemical properties of 6-Bromoisoquinoline hydrochloride, your PPE must function as an integrated barrier system.

Protection TypeSpecific RequirementOperational Rationale
Hand Protection Double-gloving with heavy-duty Nitrile (minimum 8 mil thickness).Halogenated aromatic compounds can permeate thin latex. Double-gloving ensures that if the outer glove is compromised by a highly concentrated solution, the inner glove provides a secondary barrier[4].
Eye/Face Protection Chemical safety goggles (unvented or indirectly vented).Standard safety glasses are insufficient. The fine dust of the hydrochloride salt can bypass standard glasses, causing severe ocular irritation (H319)[4].
Skin/Body Protection Flame-resistant, fully buttoned laboratory coat and closed-toe shoes.Prevents dermal absorption (H312) in the event of a spill. The coat should have knit cuffs to prevent wrist exposure between the glove and sleeve[4].
Respiratory Protection NIOSH-approved N95 or P100 particulate respirator (if handled outside a hood).Note: Handling outside a fume hood is strictly prohibited. Respirators are strictly for emergency spill response where dust has been generated[4].

Operational Workflow: Step-by-Step Handling Protocol

Every protocol must be a self-validating system. Do not proceed to the next step unless the previous step's integrity is confirmed.

Step 1: Environmental Validation

  • Verify that the chemical fume hood is operational. The face velocity must be validated between 80–120 feet per minute (fpm) .

  • Clear the hood of unnecessary clutter to ensure uninhibited laminar airflow.

Step 2: Equipment Preparation

  • Utilize anti-static weigh boats or grounded metal spatulas. Causality: Hydrochloride salts are highly prone to static charge buildup. Using standard plastic spatulas can cause the powder to repel and aerosolize, increasing inhalation risk.

  • Place a chemical spill mat (absorbent side up, poly-backed side down) on the balance area.

Step 3: Active Transfer and Weighing

  • Open the reagent bottle only when fully inside the fume hood, at least 6 inches behind the sash[4].

  • Carefully transfer the required mass. Do not drop the powder; gently tap the spatula to minimize dust generation.

  • Immediately seal the source container tightly to prevent moisture ingress, which can degrade the salt.

Step 4: Decontamination

  • Wipe down the balance, spatulas, and surrounding hood area with a disposable cloth dampened with a compatible solvent (e.g., ethanol or acetone), followed by a water wipe.

  • Dispose of the contaminated wipes in the designated halogenated waste stream.

Waste Management and Disposal Plan

Because 6-Bromoisoquinoline hydrochloride contains a covalently bound bromine atom, its disposal requires strict segregation. Improper incineration of halogenated organics can lead to the generation of highly toxic dioxins and furans.

Step-by-Step Disposal Procedure:

  • Segregation: Never mix this compound with non-halogenated organic solvents (like pure hexane or acetone) or aqueous waste[5].

  • Containerization: Collect all solid waste, contaminated gloves, and solvent-soaked wipes in a chemically resistant, leak-proof container specifically designated for "Halogenated Organic Waste" [5].

  • Labeling: The container must clearly list "6-Bromoisoquinoline hydrochloride" and display the appropriate GHS hazard pictograms (Exclamation Mark, Health Hazard). Do not fill the container beyond 80% capacity[5].

  • Final Disposal: Transfer the sealed container to your institution's Environmental Health and Safety (EHS) department for professional incineration by a licensed waste disposal facility[5][6].

Process Visualization

The following diagram illustrates the logical flow of safety validations and operational steps required for handling this compound.

G Start 1. Pre-Operation: PPE & Fume Hood Check Weighing 2. Active Handling: Anti-Static Transfer Start->Weighing Spill Spill Detected? Weighing->Spill Cleanup Emergency Spill Protocol (P100 Mask) Spill->Cleanup Yes Reaction 3. Reaction Setup (Closed System) Spill->Reaction No Decon 4. Decontamination of Equipment Cleanup->Decon Reaction->Decon Disposal 5. Halogenated Organic Waste Disposal Decon->Disposal

Operational workflow for handling 6-Bromoisoquinoline hydrochloride, from PPE verification to disposal.

References

  • 6-Bromoisoquinoline — Chemical Substance Information NextSDS URL:[Link]

Sources

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